3-(4-Methoxyphenoxy)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153948. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCAUQLJIKBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302814 | |
| Record name | 3-(4-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20811-60-3 | |
| Record name | 20811-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Methoxyphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-(4-Methoxyphenoxy)propanoic Acid
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(4-methoxyphenoxy)propanoic acid, a valuable intermediate in the development of various pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.
Introduction
This compound is a carboxylic acid derivative featuring a methoxy-substituted phenoxy group. Its structural motifs are of interest in medicinal chemistry and materials science. The synthesis of this compound can be efficiently achieved through several established chemical transformations. This guide will focus on the two most prevalent and effective methods: the Williamson ether synthesis and the hydrolysis of a nitrile precursor.
Synthetic Pathways
The synthesis of this compound is most commonly approached by forming the ether linkage between 4-methoxyphenol and a three-carbon chain or by modifying a pre-existing molecule containing the desired ether structure.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely applicable method for preparing ethers. In this case, it involves the reaction of 4-methoxyphenol with a suitable three-carbon electrophile, such as 3-chloropropanoic acid, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently displaces the halide in an SN2 reaction.
Method 2: Hydrolysis of 2-(4-Methoxyphenoxy)cyanoethane
An alternative route involves the hydrolysis of the nitrile group of 2-(4-methoxyphenoxy)cyanoethane. This method is particularly useful if the nitrile precursor is readily available. The hydrolysis is typically carried out under acidic conditions, converting the cyano group into a carboxylic acid.
Data Presentation
The following table summarizes the key quantitative data associated with the two primary synthetic routes for this compound.
| Parameter | Method 1: Williamson Ether Synthesis | Method 2: Nitrile Hydrolysis |
| Starting Materials | 4-Methoxyphenol, 3-Chloropropanoic acid | 2-(4-Methoxyphenoxy)cyanoethane |
| Key Reagents | Sodium Hydroxide | Hydrochloric Acid, Water |
| Reaction Time | Not specified | 3 hours |
| Temperature | Not specified | 90 °C |
| Reported Yield | 73.0%[1] | 90.0%[1] |
| Purity | >97%[2] | Not specified |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the two methods described.
Protocol 1: Williamson Ether Synthesis from 4-Methoxyphenol and 3-Chloropropanoic Acid
This protocol is based on the general principles of the Williamson ether synthesis.
Materials:
-
4-Methoxyphenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Suitable organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol and a stoichiometric equivalent of sodium hydroxide in water.
-
To the resulting solution of sodium 4-methoxyphenoxide, add a stoichiometric equivalent of 3-chloropropanoic acid.
-
Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2 to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Hydrolysis of 2-(4-Methoxyphenoxy)cyanoethane
This protocol describes the conversion of a nitrile to a carboxylic acid.[1]
Materials:
-
2-(4-Methoxyphenoxy)cyanoethane
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 2-(4-methoxyphenoxy)cyanoethane with a mixture of water and concentrated hydrochloric acid.[1]
-
Heat the mixture to 90 °C and maintain at this temperature for 3 hours.[1]
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature, which should cause the product to crystallize.
-
Collect the crystalline product by vacuum filtration.
-
Wash the product with cold water to remove any remaining acid.
-
Dry the product under vacuum to obtain this compound.
Visualizations
The following diagrams illustrate the synthesis pathways and a general experimental workflow.
Caption: Overview of the two primary synthesis pathways for this compound.
Caption: A generalized workflow for chemical synthesis and purification.
References
3-(4-Methoxyphenoxy)propanoic acid chemical properties and structure
An In-depth Technical Guide on 3-(4-Methoxyphenoxy)propanoic Acid
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this compound.
Chemical Structure and Identifiers
This compound is an organic compound characterized by a methoxyphenoxy group attached to a propanoic acid backbone. The ether linkage is at the third position of the propanoic acid chain, and the methoxy group is in the para position (position 4) of the phenyl ring.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 20811-60-3[1][2][3] |
| Molecular Formula | C₁₀H₁₂O₄[2][3] |
| Molecular Weight | 196.20 g/mol [3] |
| SMILES | C(O)(=O)CCOC1=CC=C(OC)C=C1[3] |
| InChI Key | SGTCAUQLJIKBMM-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value |
| Appearance | White to off-white solid[1][3] |
| Melting Point | 110.5 °C[2][3] |
| Boiling Point | 321.7 ± 17.0 °C (Predicted)[2][3] |
| Density | 1.188 ± 0.06 g/cm³ (Predicted)[2][3] |
| pKa | 4.14 ± 0.10 (Predicted)[2][3] |
| LogP | 1.54870[2] |
| Vapor Pressure | 0.000121 mmHg at 25°C[2] |
| Flash Point | 125.6 °C[2] |
| Storage Temperature | Room Temperature, Sealed in dry conditions[2][3] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of the compound.
-
¹H NMR (450 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals at δ=2.78 (triplet, 2H, CH₂COOH), δ=3.70 (singlet, 3H, OCH₃), δ=4.18 (triplet, 2H, OCH₂), and δ=6.78 (multiplet, 4H, Ar-H).[1]
-
¹³C NMR (112.5 MHz, CDCl₃): The carbon NMR spectrum displays peaks at δ=34.703 (CH₂COOH), δ=55.925 (OCH₃), δ=64.088 (OCH₂), δ=114.855 (CH₃OCC H), δ=115.984 (CH₂OCC H), δ=152.723 (CH₃OC ), δ=154.302 (CH₂OC ), and δ=177.386 (COOH).[1]
-
Infrared (IR) Spectroscopy: While a specific spectrum for this exact compound is not available in the provided results, the structure contains key functional groups that would produce characteristic IR absorptions. The carboxylic acid O-H stretching would result in a very broad band from 2500 to 3300 cm⁻¹. The C=O stretching of the carbonyl group would appear as a strong, sharp peak between 1700 and 1725 cm⁻¹.[4]
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound from 3-(4-methoxyphenoxy)propanenitrile has been documented.[1]
Synthesis of this compound
-
Hydrolysis: 945 g (5.34 mol) of 3-(4-methoxyphenoxy)propanenitrile is placed in a 22 L round-bottomed flask equipped with an overhead stirrer. Under a nitrogen atmosphere, 4 L of concentrated hydrochloric acid is added to the stirred solid, followed by the slow addition of 2 L of water. The reaction mixture is heated to 100 °C and maintained for 3.5 hours. The completion of the reaction is monitored by high-performance liquid chromatography (HPLC).
-
Isolation of Crude Product: After the reaction is complete, the mixture is cooled to 10 °C by adding ice. The precipitated solid is filtered and dried to yield the crude product.
-
Purification: The crude product is dissolved in 5 L of a 6 wt% aqueous sodium carbonate solution, resulting in a pH of 9. The solution is then washed by adding 2 L of dichloromethane (DCM) and stirring thoroughly. The organic layer is separated and discarded.
-
Precipitation and Final Product Collection: The aqueous layer is returned to a 22 L flask, and the pH is carefully adjusted to 4.0 by the slow addition of 6 M hydrochloric acid. The resulting precipitate is filtered and dried in a vacuum oven to yield pure this compound as a white solid.[1]
Caption: Synthesis workflow from the nitrile precursor.
Biological Activity of a Structurally Related Compound
While direct signaling pathway information for this compound was not found, extensive research is available for the structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. HMPA is a metabolite produced by gut microbiota from dietary polyphenols.[5][6]
Studies have shown that HMPA can improve hepatic lipid metabolism by acting as an agonist for the G protein-coupled receptor 41 (GPR41).[5][7] The activation of GPR41 by HMPA is believed to play a role in its anti-obesity effects and its ability to ameliorate hepatic steatosis by stimulating the lipid catabolism pathway.[5] This interaction highlights a potential area of investigation for this compound, given its structural similarity to HMPA.
Caption: HMPA signaling via the GPR41 receptor.
References
- 1. This compound | 20811-60-3 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 20811-60-3 [amp.chemicalbook.com]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3-(4-Methoxyphenoxy)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Methoxyphenoxy)propanoic acid (CAS No. 20811-60-3). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This guide is intended to be a valuable resource for researchers and professionals involved in the characterization and development of chemical entities.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (450 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.78 | m | 4H | Ar-H |
| 4.18 | t | 2H | OCH₂ |
| 3.70 | s | 3H | OCH₃ |
| 2.78 | t | 2H | CH₂COOH |
¹³C NMR (112.5 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 177.386 | COOH |
| 154.302 | CH₂OC |
| 152.723 | CH₃OC |
| 115.984 | CH₂OCCH |
| 114.855 | CH₃OCCH |
| 64.088 | OCH₂ |
| 55.925 | OCH₃ |
| 34.703 | CH₂ COOH |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2500-3300 | O-H stretch (Carboxylic Acid) |
| 2950-3050 | C-H stretch (Aromatic) |
| 2850-2960 | C-H stretch (Aliphatic) |
| 1700-1725 | C=O stretch (Carboxylic Acid) |
| 1500-1600 | C=C stretch (Aromatic) |
| 1230-1270 | C-O stretch (Aryl Ether) |
| 1020-1050 | C-O stretch (Alkyl Ether) |
Mass Spectrometry (MS) (Predicted)
| m/z | Ion |
| 196.07 | [M]⁺ (Molecular Ion) |
| 151.04 | [M - COOH]⁺ |
| 137.06 | [M - CH₂CH₂COOH]⁺ |
| 123.04 | [C₇H₇O₂]⁺ |
| 108.06 | [C₆H₅O₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving the sample in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 450 MHz and 112.5 MHz spectrometer, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The infrared spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis can be performed using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the workflow of the spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 3-(4-Methoxyphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenoxy)propanoic acid, a carboxylic acid derivative with the molecular formula C₁₀H₁₂O₄, holds potential for investigation in various scientific domains, including pharmaceutical and biological research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application in drug discovery and development. This technical guide provides a comprehensive overview of the known and predicted characteristics of this compound, detailed experimental protocols for its analysis, and a discussion of its potential biological relevance.
Physicochemical Properties
A compilation of the physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior in various experimental and physiological conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | - |
| Molecular Weight | 196.20 g/mol | - |
| Melting Point | 110.5 °C | [1] |
| Boiling Point | 321.7 °C at 760 mmHg | [1] |
| pKa (Predicted) | 4.14 ± 0.10 | [1] |
| LogP (Predicted) | 1.54870 | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |
Solubility Profile
The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. While specific quantitative solubility data for this compound is not extensively available in the literature, its structural characteristics provide insights into its expected solubility profile.
3.1. General Solubility Characteristics
As a carboxylic acid with a significant hydrophobic component (the methoxyphenoxy group), this compound is expected to be sparingly soluble in water and more soluble in organic solvents. The predicted LogP value of 1.55 further supports its lipophilic nature. The sodium salt of the closely related 2-(4-methoxyphenoxy)propanoic acid is soluble in water and propylene glycol, and slightly soluble in fat. This suggests that the solubility of this compound in aqueous media will be highly dependent on the pH. At pH values above its pKa of 4.14, the carboxylic acid group will be deprotonated, forming the more soluble carboxylate anion.
3.2. Experimental Protocol for Solubility Determination
A standardized shake-flask method can be employed to determine the quantitative solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L for each solvent and temperature.
-
The following diagram illustrates the workflow for the solubility determination experiment.
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The chemical stability of a compound is a critical parameter that influences its shelf-life, formulation development, and in vivo performance. While specific stability data for this compound is scarce, forced degradation studies on similar phenolic and carboxylic acid-containing compounds suggest potential degradation pathways.
4.1. Potential Degradation Pathways
-
Hydrolysis: The ether linkage and the carboxylic acid group could be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The phenoxy group may be prone to oxidation, potentially leading to the formation of quinone-like structures or ring-opening products.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.
4.2. Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound solution (in a suitable solvent like methanol or acetonitrile/water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Constant temperature ovens
-
Photostability chamber
-
HPLC system with UV and Mass Spectrometry (MS) detectors
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and/or elevated temperature.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify the major degradation products using mass spectrometry data.
-
The following diagram illustrates the logical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies of this compound.
Potential Biological Signaling Pathway
While there is no direct evidence linking this compound to specific biological signaling pathways, the activity of a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), provides a plausible area for investigation. HMPA, a metabolite produced by the gut microbiota, has been shown to improve hepatic lipid metabolism by acting as an agonist for the G protein-coupled receptor 41 (GPR41).[2][3][4][5]
Hypothesized Signaling Pathway:
It is hypothesized that this compound, due to its structural similarity to HMPA, may also interact with GPR41. Activation of GPR41, a receptor for short-chain fatty acids, can trigger downstream signaling cascades that influence metabolic processes.
The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized GPR41-mediated signaling pathway for this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While some physicochemical properties are known or can be reliably predicted, further experimental work is required to establish a comprehensive quantitative profile. The detailed protocols provided herein offer a systematic approach to generating this crucial data. Furthermore, the potential link to GPR41 signaling presents an exciting avenue for future biological investigation. A thorough characterization of these core properties will be instrumental in unlocking the full potential of this compound in scientific research and development.
References
- 1. lookchem.com [lookchem.com]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Phenoxypropanoic Acids: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the biological activity of 3-(4-Methoxyphenoxy)propanoic acid and its closely related isomer, 2-(4-Methoxyphenoxy)propanoic acid. While extensive research on the specific biological functions of this compound is notably limited in publicly accessible scientific literature, its isomer, commonly known as Lactisole [or its sodium salt, 2-(4-methoxyphenoxy)propanoic acid sodium salt (Na-PMP)], is a well-documented and potent sweetness inhibitor. This guide provides a comprehensive overview of the known biological activity of Lactisole, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation. This information may serve as a valuable reference for researchers investigating the structure-activity relationships of phenoxypropanoic acid derivatives.
This compound: An Overview
A thorough review of scientific databases and literature reveals a significant gap in the understanding of the biological activity of this compound. Current available information is largely confined to its chemical synthesis, physical properties, and use as a chemical intermediate. No substantial in-vitro or in-vivo studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications have been identified.
2-(4-Methoxyphenoxy)propanoic Acid (Lactisole): A Potent Sweetness Inhibitor
In contrast to its 3-phenoxy isomer, 2-(4-Methoxyphenoxy)propanoic acid, and its sodium salt (Na-PMP, commercially known as Lactisole), is a well-characterized taste modulator that selectively inhibits the perception of sweetness in humans. [1][2]It is utilized in the food industry to reduce the sweetness of high-sugar products, allowing other flavors to be more prominent. [3]
Mechanism of Action: Targeting the T1R3 Sweet Taste Receptor
The primary mechanism by which Lactisole inhibits sweetness is through its interaction with the human sweet taste receptor, a heterodimer of two G-protein coupled receptors: T1R2 and T1R3. [4][5]Specifically, Lactisole acts as a negative allosteric modulator by binding to a pocket within the transmembrane domain of the T1R3 subunit. [4][6]This binding event does not directly compete with sweeteners at their primary binding sites on the receptor but rather changes the conformation of the receptor, making it less responsive to activation by sweet compounds. [6]This inhibition is specific to the human T1R3 receptor, as Lactisole does not affect the sweet taste perception in rodents. [4] The binding of a sweetener to the T1R2/T1R3 receptor normally triggers a downstream signaling cascade involving the G-protein gustducin, activation of phospholipase C-β2 (PLC-β2), production of inositol trisphosphate (IP3), and subsequent release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ ultimately leads to the release of neurotransmitters and the perception of sweetness. Lactisole's interaction with the T1R3 transmembrane domain disrupts this cascade, effectively blocking the sweet taste signal. [3][5]
Quantitative Data on Sweetness Inhibition
Numerous studies have quantified the sweetness-inhibiting effect of Lactisole (Na-PMP) on a variety of natural and artificial sweeteners. The following tables summarize key findings from a study by Schiffman et al., where the sweetness intensity of various sweeteners was evaluated in the presence of 250 ppm and 500 ppm of Na-PMP. [7]The sweetness intensity was rated on a standardized scale, and the percentage reduction in perceived sweetness was calculated.
Table 1: Inhibition of Sugars and Polyols by Na-PMP [7]
| Sweetener | Concentration | Na-PMP (ppm) | Mean Sweetness Intensity | % Reduction |
|---|---|---|---|---|
| Sucrose | Isosweet to 5% Sucrose | 0 | 5.0 | - |
| 250 | 2.1 | 58% | ||
| 500 | 1.3 | 74% | ||
| Fructose | Isosweet to 5% Sucrose | 0 | 5.0 | - |
| 250 | 2.3 | 54% | ||
| 500 | 1.5 | 70% | ||
| Glucose | Isosweet to 5% Sucrose | 0 | 5.0 | - |
| 250 | 2.0 | 60% | ||
| 500 | 1.2 | 76% | ||
| Sorbitol | Isosweet to 5% Sucrose | 0 | 5.0 | - |
| 250 | 2.5 | 50% | ||
| 500 | 1.8 | 64% | ||
| Mannitol | Isosweet to 5% Sucrose | 0 | 5.0 | - |
| 250 | 2.4 | 52% |
| | | 500 | 1.7 | 66% |
Table 2: Inhibition of Artificial Sweeteners by Na-PMP [7]
| Sweetener | Concentration | Na-PMP (ppm) | Mean Sweetness Intensity | % Reduction |
|---|---|---|---|---|
| Aspartame | Isosweet to 5% Sucrose | 0 | 5.0 | - |
| 250 | 2.2 | 56% | ||
| 500 | 1.4 | 72% | ||
| Acesulfame-K | Isosweet to 5% Sucrose | 0 | 5.0 | - |
| 250 | 2.1 | 58% | ||
| 500 | 1.3 | 74% | ||
| Sodium Saccharin | Isosweet to 5% Sucrose | 0 | 5.0 | - |
| 250 | 2.3 | 54% | ||
| 500 | 1.6 | 68% | ||
| Sodium Cyclamate | Isosweet to 5% Sucrose | 0 | 5.0 | - |
| 250 | 2.0 | 60% |
| | | 500 | 1.1 | 78% |
It is important to note that Lactisole's inhibitory effect is not uniform across all sweeteners. For instance, it shows little to no inhibition of the sweetness of monoammonium glycyrrhizinate, neohesperidin dihydrochalcone, and thaumatin. [7]
Experimental Protocols
The evaluation of sweetness and its inhibition is primarily conducted through sensory analysis involving trained human panelists. Below is a generalized protocol for such an experiment.
Sensory Panel Evaluation of Sweetness Inhibition
Objective: To determine the effect of a sweetness inhibitor (e.g., Lactisole) on the perceived sweetness intensity of various sweeteners.
Materials:
-
Test sweeteners (e.g., sucrose, aspartame, stevia)
-
Sweetness inhibitor (e.g., Lactisole/Na-PMP)
-
Deionized, purified water for solutions and rinsing
-
Standardized cups for sample presentation
-
Computerized data collection system or paper ballots
Panelists:
-
A panel of 8-15 trained sensory assessors with demonstrated ability to discriminate and scale sweetness intensity.
-
Panelists should be non-smokers and refrain from eating, drinking (except water), or using scented products for at least 1 hour before testing.
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each sweetener at concentrations determined to be isosweet to a reference (e.g., 2.5%, 5%, 7.5%, and 10% sucrose solutions).
-
Prepare solutions of the sweetness inhibitor at the desired concentrations (e.g., 250 ppm and 500 ppm Na-PMP).
-
Prepare the test samples by mixing the sweetener solutions with the inhibitor solutions. Control samples will contain the sweetener mixed with water instead of the inhibitor solution.
-
-
Testing Protocol:
-
Panelists are presented with the samples in a randomized order.
-
For each sample, panelists take a specific volume (e.g., 10 mL) into their mouth, hold it for a set time (e.g., 5 seconds), and then expectorate.
-
Panelists rate the perceived sweetness intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Between samples, panelists must rinse their mouths thoroughly with purified water until no residual taste remains. A mandatory waiting period (e.g., 1-2 minutes) between samples is enforced.
-
-
Data Analysis:
-
The intensity ratings for each sample are collected and averaged across all panelists.
-
Statistical analysis (e.g., ANOVA, t-tests) is performed to determine if there are significant differences in sweetness intensity between the control and inhibitor-containing samples.
-
The percentage reduction in sweetness is calculated for each sweetener at each inhibitor concentration.
-
Conclusion
While the biological activity of this compound remains largely unexplored, its isomer, 2-(4-Methoxyphenoxy)propanoic acid (Lactisole), serves as a valuable tool in the study of sweet taste perception. Its well-defined mechanism of action as a negative allosteric modulator of the T1R3 sweet taste receptor provides a clear example of how subtle structural changes can lead to significant differences in biological function. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers interested in taste modulation and the broader field of sensory science. Further investigation into the biological activities of other phenoxypropanoic acid derivatives may yet uncover novel pharmacological properties.
References
- 1. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 [thegoodscentscompany.com]
- 2. scbt.com [scbt.com]
- 3. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells | MDPI [mdpi.com]
- 4. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms | MDPI [mdpi.com]
- 6. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Natural Occurrence of 3-(4-Methoxyphenoxy)propanoic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and synthetic pathways related to precursors of 3-(4-methoxyphenoxy)propanoic acid. This compound and its isomers are significant in the food and pharmaceutical industries, most notably as derivatives of lactisole, a known sweetness inhibitor. This document details the origins of key precursors, outlines synthetic methodologies with experimental protocols, presents quantitative data for critical reactions, and visualizes complex pathways to facilitate a deeper understanding for research and development.
Discovery and Natural Occurrence
While this compound itself is primarily known as a synthetic compound, its structural motifs and key precursors are found in nature. The most direct naturally occurring analogue is its isomer, 2-(4-methoxyphenoxy)propanoic acid (Lactisole).
Lactisole in Colombian Coffee
The sodium salt of 2-(4-methoxyphenoxy)propanoic acid, famously known as Lactisole, has been isolated from roasted Colombian Arabica coffee beans.[1][2] It is recognized for its ability to suppress the perception of sweetness from both sugar and artificial sweeteners, making it a valuable food additive for modulating flavor profiles in products like jams and jellies.[1][2] Its natural presence in coffee highlights a key plant-based origin for this class of compounds.
Lignin-Derived Phenolic Precursors
Lignin, a complex polymer abundant in plant cell walls, is a rich and renewable source of aromatic chemical building blocks.[3][4][5] Through various depolymerization processes such as pyrolysis, oxidation, or hydrolysis, lignin can be broken down into monomeric phenols that serve as fundamental precursors.[3][6]
Key lignin-derived compounds structurally related to this compound include:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): One of the most abundant lignin-derived monomers, vanillin is produced on an industrial scale from biomass.[3]
-
Ferulic acid (4-hydroxy-3-methoxycinnamic acid): This phenolic acid is commonly found cross-linked to hemicelluloses in the plant cell wall and can be extracted through various processes.[3]
-
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA): Also known as dihydroferulic acid, HMPA is a derivative of hydroxycinnamic acid found in fermented foods and can be formed through microbial transformation of dietary polyphenols.[7]
These molecules share the core methoxyphenol structure and represent a sustainable feedstock for the synthesis of the target acid.
Aromatic Compounds from Essential Oils
Certain essential oils contain aromatic alcohols that are viable starting materials for synthesis. Anisyl alcohol (4-methoxybenzyl alcohol), for instance, occurs in trace amounts in anise and fennel essential oils, as well as vanilla oil.[8][9][10] While modern production is primarily synthetic, its natural origin is well-documented.[8] It is typically synthesized via the reduction of anisaldehyde, which itself can be produced by methylating p-hydroxybenzaldehyde.[8][9]
Synthetic Pathways and Methodologies
The industrial production of this compound and its isomers relies on established synthetic routes. The most common approaches involve Williamson ether synthesis or multi-step pathways starting from readily available precursors.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone method for preparing ethers via the reaction of a phenoxide with an organohalide. For the synthesis of related phenoxypropanoic acids, the key precursors are a substituted phenol and a 3-halopropanoic acid or its ester.
Core Precursors:
-
4-Methoxyphenol (Mequinol or Hydroquinone Monomethyl Ether): This is the primary phenolic precursor. It can be synthesized with high selectivity from hydroquinone.[11][12]
-
3-Halopropanoic Acid or Ester: A compound such as 3-bromopropanoic acid serves as the three-carbon sidechain donor.
A related industrial method for the synthesis of 2-(4-methoxyphenoxy)-propionic acid involves the reaction of p-hydroxyanisole (4-methoxyphenol) and 2-chloropropionic acid under phase transfer catalysis, achieving high yields and purity.[13]
Synthesis from Nitrile Precursors
An alternative and effective pathway involves the hydrolysis of a nitrile intermediate. This route begins with the reaction of 4-methoxyphenol with acrylonitrile to form 3-(4-methoxyphenoxy)propanenitrile, which is then hydrolyzed to the target carboxylic acid.
Experimental Protocol: Hydrolysis of 3-(4-methoxyphenoxy)propanenitrile [14]
-
Reaction Setup: A 22 L round-bottom flask is fitted with an overhead stirrer. 945 g (5.34 mol) of 3-(4-methoxyphenoxy)propanenitrile is added to the flask.
-
Hydrolysis: Under a nitrogen atmosphere, 4 L of concentrated hydrochloric acid is added to the stirred solid. The mixture is slowly heated to 100 °C and maintained for 3.5 hours. Reaction completion is monitored by HPLC.
-
Workup: The reaction is cooled to 10 °C. The crude product precipitates and is collected.
-
Purification: The crude solid is dissolved in a 6 wt% sodium carbonate aqueous solution (pH=9). The solution is washed with dichloromethane to remove impurities. The aqueous layer is then carefully acidified to pH 4.0 with 6 M hydrochloric acid.
-
Isolation: The precipitated solid is filtered and dried in a vacuum oven to yield pure this compound.
Lignin Valorization Pathway
The conversion of lignin into valuable chemicals is a key area of green chemistry. Phenolic monomers derived from lignin can be transformed into the target acid, although this often requires multiple synthetic steps. For example, vanillin can be converted to 4-methoxyphenol, a direct precursor.
References
- 1. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 2. Lactisole [chemeurope.com]
- 3. Pharmaceutical applications of lignin-derived chemicals and lignin-based materials: linking lignin source and processing with clinical indication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of the formation of lignin-derived monomers and dimers from Eucalyptus alkali lignin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Lignin precursors enhance exolaccase-started humification of bisphenol A to form functional polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise [mdpi.com]
- 8. Anisyl Alcohol (CAS 105-13-5) – Synthetic Floral-Balsamic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. foreverest.net [foreverest.net]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
- 11. US4933504A - Process for the preparation of mono-ethers of hydroquinones - Google Patents [patents.google.com]
- 12. CN109420519B - Synthetic method of hydroquinone monomethyl ether and preparation method of catalyst - Google Patents [patents.google.com]
- 13. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 14. This compound | 20811-60-3 [chemicalbook.com]
3-(4-Methoxyphenoxy)propanoic acid CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methoxyphenoxy)propanoic acid, a chemical compound with potential applications in various scientific domains. This document consolidates its fundamental chemical properties, synthesis methodologies, and available data. Due to the limited publicly available research on the specific biological activity of this compound, this guide also briefly discusses the known biological significance of its close structural analogs to provide a broader context for researchers exploring this chemical space.
Chemical Identity and Properties
This compound is an organic compound characterized by a methoxyphenoxy group attached to a propanoic acid backbone.
| Property | Value | Reference |
| CAS Number | 20811-60-3 | |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| Melting Point | 110.5 °C | |
| Boiling Point | 321.7 °C at 760 mmHg | |
| Density | 1.188 g/cm³ | |
| pKa | 4.14 ± 0.10 (Predicted) |
Synthesis Protocols
Several synthesis routes for this compound have been reported. A common laboratory-scale synthesis involves the reaction of 4-methoxyphenol with a 3-halopropanoic acid derivative under basic conditions.
Example Protocol: Williamson Ether Synthesis
A general procedure involves the reaction of 4-methoxyphenol with ethyl 3-bromopropanoate in the presence of a weak base such as potassium carbonate (K₂CO₃) in an appropriate solvent like acetone. The resulting ester is then hydrolyzed to the carboxylic acid.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of extensive, publicly available scientific literature detailing the specific biological activities and mechanisms of action for this compound (CAS 20811-60-3). Researchers are encouraged to consider this compound for novel investigational studies.
To provide a valuable context for researchers, the biological activities of two closely related structural analogs are discussed below. It is crucial to note that these findings may not be directly extrapolated to this compound.
Structural Analog: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)
HMPA, also known as dihydroferulic acid, is a well-studied metabolite of dietary polyphenols. It differs from the title compound by the presence of a hydroxyl group in place of one of the methoxy groups on the phenyl ring.
Known Biological Activities of HMPA:
-
Muscle Health: HMPA has been shown to mitigate muscle atrophy by attenuating the expression of Atrogin-1 and MuRF-1, which are key ubiquitin ligases in muscle protein degradation. It may also enhance grip strength and inhibit protein catabolism induced by exhaustive exercise.
-
Metabolic Regulation: Studies suggest that HMPA contributes to improved hepatic lipid metabolism.
-
Oxidative Stress: HMPA has been investigated for its role in regulating oxidative stress and muscle fiber composition.
Structural Isomer: 2-(4-Methoxyphenoxy)propanoic acid (Lactisole)
Lactisole is a structural isomer of the title compound, with the phenoxy group attached to the second carbon of the propanoic acid chain.
Known Biological Activity of Lactisole:
-
Sweetness Inhibitor: The sodium salt of 2-(4-methoxyphenoxy)propanoic acid is known as a potent and selective sweet taste inhibitor in humans. It is used in the food industry to modulate sweetness profiles.
Future Directions
The limited biological data on this compound presents an opportunity for novel research. Future studies could explore its potential pharmacological activities, drawing inspiration from its structurally similar counterparts. Investigating its effects on metabolic pathways, muscle physiology, and as a potential taste modulator could be fruitful areas of research.
Conclusion
This technical guide has summarized the key chemical properties and synthesis of this compound. While direct biological data is scarce, the known activities of its structural analogs, HMPA and Lactisole, suggest that this chemical scaffold is of interest for further biological investigation. This document serves as a foundational resource for scientists and researchers initiating studies on this compound.
Purity and Characterization of Synthetic 3-(4-Methoxyphenoxy)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 3-(4-Methoxyphenoxy)propanoic acid. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Introduction
This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Its synthesis and purification require careful control to ensure high purity and minimize the presence of process-related impurities. This document outlines the key aspects of its synthesis, purification, and characterization, providing detailed methodologies and data to aid scientists in their work.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. An alternative route involves the hydrolysis of a nitrile precursor.
Synthesis via Williamson Ether Synthesis
This method involves the reaction of 4-methoxyphenol with a 3-halopropanoic acid, typically 3-chloropropanoic acid, under basic conditions.
Reaction Scheme:
A detailed experimental protocol for a similar synthesis is described in various chemical literature. The yield for such reactions can be high, often exceeding 80%.
Synthesis via Nitrile Hydrolysis
An alternative route involves the hydrolysis of 3-(4-methoxyphenoxy)propanenitrile. This method can also provide high yields of the desired product.[1]
Reaction Scheme:
A general procedure involves heating the nitrile with a strong acid, such as hydrochloric acid, followed by purification.[1]
Purification Strategies
Achieving high purity of this compound is crucial for its intended applications. The primary methods for purification are recrystallization and acid-base extraction.
Recrystallization
Recrystallization from a suitable solvent system is an effective method for removing impurities. The choice of solvent is critical and should be determined based on the solubility of the desired compound and its impurities.
Acid-Base Extraction
As a carboxylic acid, this compound can be effectively purified using acid-base extraction. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer is then separated, acidified (e.g., with HCl) to precipitate the pure acid, which is subsequently collected by filtration.
Characterization of this compound
A combination of analytical techniques is employed to confirm the structure and assess the purity of the synthesized compound.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [2] |
| Melting Point | 110.5 °C | [2] |
| Boiling Point | 321.7 °C at 760 mmHg | [2] |
| Density | 1.188 g/cm³ | [2] |
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
¹H NMR (450 MHz, CDCl₃): [1]
-
δ 6.78 (m, 4H, Ar-H)
-
δ 4.18 (t, 2H, OCH₂)
-
δ 3.70 (s, 3H, OCH₃)
-
δ 2.78 (t, 2H, CH₂COOH)
¹³C NMR (112.5 MHz, CDCl₃): [1]
-
δ 177.386 (COOH)
-
δ 154.302 (C-OAr)
-
δ 152.723 (C-OCH₃)
-
δ 115.984 (Ar-C)
-
δ 114.855 (Ar-C)
-
δ 64.088 (OCH₂)
-
δ 55.925 (OCH₃)
-
δ 34.703 (CH₂COOH)
Mass spectrometry can be used to confirm the molecular weight of the compound. For a related compound, 3-(4-Methoxyphenyl)propionic acid, the molecular weight is 180.2005.
Chromatographic Purity Assessment
Chromatographic techniques are vital for determining the purity of the synthesized this compound and for identifying and quantifying any impurities.
A reversed-phase HPLC (RP-HPLC) method is suitable for the purity assessment of this compound.
Table of HPLC Parameters (Adapted from similar compounds):
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0-3.5) (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 225 nm or 275 nm) |
| Column Temperature | 30 °C |
GC-MS can be used to analyze for volatile impurities. Derivatization of the carboxylic acid group to a more volatile ester or silyl ester is typically required.
Table of GC-MS Parameters (General for Organic Acids):
| Parameter | Condition |
| Column | Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial temp. ~70°C, ramp to ~280°C |
| MS Detector | Electron Ionization (EI) |
| Derivatization Agent | BSTFA (for silylation) or reaction with an alcohol (for esterification) |
Potential Impurities
The synthesis of this compound via the Williamson ether synthesis may lead to several process-related impurities.
Table of Potential Impurities:
| Impurity Name | Structure | Origin |
| 4-Methoxyphenol | 4-MeO-C₆H₄-OH | Unreacted starting material |
| 3-Chloropropanoic acid | Cl-CH₂CH₂-COOH | Unreacted starting material |
| Bis(3-carboxypropyl) ether of 4-methoxyphenol | 4-MeO-C₆H₄-O-(CH₂)₂-COOH | O-alkylation of the product |
| C-alkylated product | C-alkylation of the phenoxide |
Experimental Protocols
Synthesis of this compound via Nitrile Hydrolysis[1]
-
To a stirred solution of 3-(4-methoxyphenoxy)propanenitrile, add concentrated hydrochloric acid under a nitrogen atmosphere.
-
Slowly add water and heat the reaction mixture to 100 °C for approximately 3.5 hours. Monitor the reaction completion by HPLC.
-
Cool the reaction mixture to 10 °C.
-
Filter the crude product and dissolve it in an aqueous sodium carbonate solution.
-
Wash the aqueous solution with dichloromethane to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 4 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound as a white solid.
HPLC Purity Analysis (Adapted Protocol)
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 25 mM) and adjust the pH to 3.0 with phosphoric acid. Mix with acetonitrile in the desired ratio (e.g., 50:50 v/v). Filter and degas the mobile phase.
-
Standard and Sample Preparation: Prepare a stock solution of the reference standard of this compound in the mobile phase. Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.
-
Chromatographic Conditions: Set up the HPLC system with a C18 column, a flow rate of 1.0 mL/min, and a column temperature of 30 °C. Set the UV detector to the appropriate wavelength.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualizations
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Caption: Simplified reaction mechanism for the Williamson ether synthesis of this compound.
References
An In-depth Technical Guide to the Thermochemical Properties of 3-(4-Methoxyphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated thermochemical properties of 3-(4-Methoxyphenoxy)propanoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on structurally similar compounds to provide a comparative context and enable estimations. Furthermore, detailed experimental protocols for determining key thermochemical parameters are provided, alongside an exploration of the potential biological significance of this class of molecules.
Physicochemical and Thermochemical Properties
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | LookChem |
| Molecular Weight | 196.20 g/mol | LookChem |
| Melting Point | 110.5 °C | LookChem[1] |
| Boiling Point | 321.7 °C at 760 mmHg | LookChem[1] |
| Density | 1.188 g/cm³ | LookChem[1] |
| Vapor Pressure | 0.000121 mmHg at 25°C | LookChem[1] |
| pKa (Predicted) | 4.14 ± 0.10 | LookChem[1] |
Comparative Data for Structurally Similar Compounds
To facilitate a deeper understanding and allow for estimations, the following table summarizes available data for structurally related phenoxypropanoic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Additional Data | Source |
| 3-Phenoxypropanoic acid | C₉H₁₀O₃ | 166.17 | 97.5 | 513.2 K (240.05 °C) | - | PubChem, NIST[2][3] |
| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | 85-87 | - | - | PubChem |
| 3-Phenylpropanoic acid | C₉H₁₀O₂ | 150.17 | 47-50 | 280 | Enthalpy of fusion: 18.8 kJ/mol | Wikipedia, Cheméo[4][5] |
Note: The lack of comprehensive, experimentally determined thermochemical data such as enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and heat capacity (Cp) for this compound highlights a significant data gap in the scientific literature.
Experimental Protocols for Thermochemical Analysis
This section details the standard methodologies for determining the key thermochemical properties of solid organic compounds like this compound.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled oxygen environment.
Methodology:
-
Sample Preparation: A pellet of the solid sample (approximately 1 gram) is prepared. For compounds that are liquid at room temperature, the sample can be encapsulated or absorbed onto a known material like benzoic acid.[6]
-
Calibration: The calorimeter is calibrated by combusting a known amount of a standard substance with a precisely known heat of combustion, typically benzoic acid.[6]
-
Combustion: The sample is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb"), which is then sealed and pressurized with pure oxygen.
-
Measurement: The bomb is submerged in a known volume of water in an insulated container (calorimeter). The sample is ignited electrically, and the temperature change of the water is meticulously recorded.
-
Calculation: The heat of combustion of the sample is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined during calibration), and the mass of the sample. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen) and sulfuric acid (if sulfur is present), and for the combustion of the fuse wire.
Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat flow to or from a sample as a function of temperature or time.[7][8] It is particularly useful for determining heat capacity, melting point, and enthalpy of fusion.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum pan.[9] An empty, sealed pan is used as a reference.[9]
-
Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which typically involves heating at a linear rate (e.g., 10 °C/min).[10]
-
Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow between the sample and a baseline run, often calibrated against a standard material with a known heat capacity (e.g., sapphire).
-
Melting Point (Tm): The melting point is identified as the onset or peak temperature of the endothermic transition in the DSC thermogram.
-
Enthalpy of Fusion (ΔfusH): The enthalpy of fusion is calculated by integrating the area of the melting peak.
-
Determination of Vapor Pressure and Enthalpy of Sublimation via Knudsen Effusion Method
The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid with low volatility.[11][12] From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be calculated.
Methodology:
-
Sample Preparation: The sample is placed in a Knudsen cell, a small container with a precisely known, small orifice, which is then placed in a high-vacuum chamber.[12]
-
Measurement: The cell is heated to a constant, known temperature. The mass loss of the sample over time due to the effusion of vapor through the orifice is measured using a highly sensitive microbalance.[12][13]
-
Calculation of Vapor Pressure: The vapor pressure (P) at a given temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the sample.[13]
-
Calculation of Enthalpy of Sublimation (ΔsubH): The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Visualizations: Workflows and Potential Biological Pathways
Experimental Workflow for Thermochemical Characterization
Caption: Workflow for the experimental determination of key thermochemical properties.
Potential Biological Signaling Pathway
While the specific biological activities of this compound are not well-documented, related phenylpropanoic acid derivatives have been investigated for various pharmacological effects, including as agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[14] GPR40 is involved in glucose-stimulated insulin secretion. The following diagram illustrates a simplified GPR40 signaling pathway.
References
- 1. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Phenoxypropionic acid [webbook.nist.gov]
- 4. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 5. Hydrocinnamic acid (CAS 501-52-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. tainstruments.com [tainstruments.com]
- 11. scranton.edu [scranton.edu]
- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 13. iesmat.com [iesmat.com]
- 14. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Preliminary In-vitro Screening of 3-(4-Methoxyphenoxy)propanoic Acid
Notice to the Reader:
Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available data regarding the in-vitro screening of 3-(4-Methoxyphenoxy)propanoic acid . No specific studies detailing its biological activity, experimental protocols for its screening, or its potential signaling pathways could be identified.
Therefore, it is not possible to provide an in-depth technical guide or whitepaper on this specific compound as requested.
Alternative Subjects with Available Data:
Our search did yield substantial information on structurally related compounds, for which a comprehensive technical guide could be developed. These include:
-
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) or Dihydroferulic Acid: A metabolite of dietary polyphenols with documented antioxidant and metabolic regulatory properties.
-
2-(4-methoxyphenoxy)propanoic acid (Lactisole): A known sweetness inhibitor with studies on its mechanism of action on taste receptors.
Should you be interested in a detailed report on either of these alternative compounds, please specify your preference. We would be pleased to generate a full technical guide that adheres to all the requirements of your original request, including data tables, experimental protocols, and Graphviz diagrams.
Methodological & Application
Application Notes and Protocols for the Quantification of 3-(4-Methoxyphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenoxy)propanoic acid is a chemical compound of interest in various fields, including pharmaceutical development and environmental analysis, due to its structural similarity to other biologically active molecules. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, impurity profiling, and environmental monitoring. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A Gas Chromatography-Mass Spectrometry (GC-MS) method is also described, which typically requires derivatization for this class of compounds.
The methods detailed below are based on established analytical principles for similar compounds and provide a strong foundation for developing and validating a robust quantitative assay for this compound in various matrices.[1][2][3][4]
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound is presented below. HPLC-UV is a widely accessible and robust method for routine analysis. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. GC-MS provides an alternative approach, particularly when coupled with a suitable derivatization technique to improve volatility.
| Method | Principle | Typical Application | Key Advantages |
| HPLC-UV | Reverse-phase chromatography with UV detection. | Assay of bulk drug substance, formulation analysis. | Robust, cost-effective, widely available. |
| LC-MS/MS | Reverse-phase chromatography with tandem mass spectrometry detection. | Bioanalysis (plasma, urine), trace impurity analysis, environmental monitoring. | High sensitivity, high selectivity, structural confirmation. |
| GC-MS | Gas chromatography with mass spectrometry detection, often requiring derivatization. | Analysis of volatile impurities, alternative to LC-based methods. | High resolution, excellent for separating volatile compounds. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method describes a reverse-phase HPLC-UV protocol for the quantification of this compound. The procedure is suitable for the analysis of the pure substance or its formulations.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatibility)
-
Purified water (18.2 MΩ·cm)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (based on typical absorbance for similar aromatic compounds).
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary (Typical Data)
The following table summarizes typical validation parameters for an HPLC-UV method, as recommended by ICH guidelines.[5][6]
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
Experimental Workflow: HPLC-UV Analysis
References
- 1. Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. wjarr.com [wjarr.com]
Application Notes and Protocols for the Analysis of 3-(4-Methoxyphenoxy)propanoic Acid
Introduction
3-(4-Methoxyphenoxy)propanoic acid is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are essential for its quantification in various matrices, including in-process control of synthesis and formulation development. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. These methods are designed for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed here for the analysis of this compound.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (see mobile phase composition) to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point and may require optimization.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (v/v). A typical starting ratio would be 50:50.[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | Approximately 10 minutes |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Expected Performance Characteristics (Typical)
| Parameter | Expected Value |
| Retention Time | 3 - 7 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
HPLC Workflow Diagram
Caption: A workflow diagram for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of the polar this compound. Silylation is a common and effective derivatization technique for compounds containing carboxylic acid groups.[2]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like pyridine or acetonitrile (e.g., 1 mg/mL).
-
Derivatization Procedure:
-
Pipette 100 µL of the standard or sample solution into a clean, dry vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
A standard GC-MS system is used for the analysis. The following conditions are provided as a starting point and should be optimized for the specific instrument.
| Parameter | Recommended Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL (split or splitless mode, depending on concentration) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230 °C |
| Scan Range | m/z 40-500 |
3. Data Analysis:
-
Identify the peak of the derivatized this compound based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.
-
For quantification, use a calibration curve prepared from derivatized standards. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
Expected Performance Characteristics (Typical)
| Parameter | Expected Value |
| Retention Time | 10 - 20 minutes |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 5% |
GC-MS Workflow Diagram
Caption: A workflow diagram for the GC-MS analysis of this compound.
References
Application Notes and Protocols for 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) in Cell Culture
Disclaimer: The following experimental protocols and data pertain to 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) , also known as dihydroferulic acid. The user's original query for "3-(4-Methoxyphenoxy)propanoic acid" did not yield sufficient scientific literature for the creation of detailed application notes. Due to the similarity in nomenclature, it is highly probable that the compound of interest was HMPA, a well-studied metabolite with significant biological activity.
Introduction
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) is a phenolic acid that is a microbial metabolite of dietary polyphenols such as ferulic acid.[1][2] It is recognized for a variety of beneficial biological activities, including antidiabetic, anticancer, and antioxidant effects.[1][2] In cell culture models, HMPA has been shown to modulate several signaling pathways, making it a compound of interest for researchers in metabolic diseases, muscle physiology, and cardiovascular health. These application notes provide detailed protocols for utilizing HMPA in cell culture experiments to investigate its effects on muscle atrophy and G protein-coupled receptor 41 (GPR41) signaling.
Data Presentation
Table 1: Summary of HMPA Effects on Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
| Parameter | Control | Dexamethasone (Dex) | Dex + HMPA (10 µM) | HMPA (10 µM) alone | Reference |
| mRNA Expression | |||||
| Atrogin-1 | Baseline | Significantly Increased | Significantly Decreased vs. Dex | No significant change | [1] |
| MuRF-1 | Baseline | Significantly Increased | Significantly Decreased vs. Dex | No significant change | [1] |
| Protein Expression | |||||
| Total FoxO3a | Baseline | Significantly Increased | Decreased vs. Dex | No significant change | [1] |
| Phospho-FoxO3a | Baseline | Significantly Decreased | Increased vs. Dex | Increased | [1] |
| Cellular Response | |||||
| ROS Production | Baseline | Significantly Increased | Significantly Suppressed vs. Dex | No significant change | [1] |
Table 2: HMPA Activity on GPR41 Receptor in HEK293 Cells
| Ligand | Concentration | Effect on Forskolin-induced cAMP Levels | Reference |
| HMPA | 0.01 - 1000 µM | Dose-dependent inhibition | [3] |
| HMCA | 0.01 - 1000 µM | Weaker inhibition compared to HMPA | [3] |
Experimental Protocols
Protocol 1: Investigation of HMPA's Protective Effects Against Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
This protocol outlines the methodology to assess the potential of HMPA to mitigate muscle atrophy induced by dexamethasone in a mouse skeletal muscle cell line (C2C12).
1. Materials
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Dexamethasone (Dex)
-
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Reagents for protein extraction and Western blotting
-
Antibodies against Atrogin-1, MuRF-1, FoxO3a, phospho-FoxO3a, and a loading control (e.g., GAPDH)
-
Reagents for Reactive Oxygen Species (ROS) detection (e.g., H2-DCFDA)
2. Cell Culture and Differentiation
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
When cells reach 80-90% confluency, induce differentiation by switching the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Allow the myoblasts to differentiate into myotubes for 4-5 days, changing the differentiation medium every 48 hours.
3. HMPA and Dexamethasone Treatment
-
Prepare stock solutions of HMPA and dexamethasone in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the differentiation medium.
-
Pre-treat the differentiated C2C12 myotubes with HMPA (e.g., 10 µM) for 1 hour.
-
Following pre-treatment, add dexamethasone (e.g., 100 µM) to the culture medium and incubate for the desired time (e.g., 24 hours for gene and protein expression analysis, or shorter time points for ROS production).[1]
-
Include appropriate controls: vehicle-treated cells, cells treated with HMPA alone, and cells treated with dexamethasone alone.
4. Endpoint Analysis
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the myotubes using a suitable RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for Atrogin-1, MuRF-1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the myotubes and collect protein extracts.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Atrogin-1, MuRF-1, total FoxO3a, and phospho-FoxO3a, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
ROS Production Assay:
-
After treatment, incubate the myotubes with a ROS-sensitive fluorescent probe (e.g., H2-DCFDA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence plate reader or fluorescence microscope.
-
Caption: Experimental workflow for studying HMPA's effects on muscle atrophy.
Protocol 2: Assessment of HMPA Activity on the GPR41 Receptor
This protocol describes a method to determine the agonist activity of HMPA on the G protein-coupled receptor 41 (GPR41) using a cAMP inhibition assay in HEK293 cells.
1. Materials
-
HEK293 cells stably expressing mouse GPR41 (or a suitable GPR41-expressing cell line)
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA)
-
Forskolin
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
2. Cell Culture
-
Culture the GPR41-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Passage the cells as needed to maintain sub-confluent cultures.
3. cAMP Inhibition Assay
-
Seed the GPR41-HEK293 cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of HMPA in a suitable assay buffer.
-
Aspirate the culture medium from the cells and wash with PBS.
-
Add the HMPA dilutions to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells, except for the negative control.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.
4. Data Analysis
-
Calculate the percentage of inhibition of forskolin-induced cAMP production for each HMPA concentration.
-
Plot the percentage of inhibition against the log of the HMPA concentration to generate a dose-response curve.
-
Determine the EC50 value of HMPA for GPR41 activation from the dose-response curve.
Caption: HMPA-mediated GPR41 signaling pathway.
Signaling Pathways
HMPA in Muscle Atrophy
Dexamethasone, a synthetic glucocorticoid, is known to induce muscle atrophy by upregulating the expression of muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF-1.[1] This process is partly mediated by the dephosphorylation and activation of the transcription factor FoxO3a.[1] HMPA has been shown to counteract these effects by suppressing the dexamethasone-induced increase in Atrogin-1 and MuRF-1 expression.[1] Mechanistically, HMPA promotes the phosphorylation of FoxO3a, thereby inhibiting its transcriptional activity and subsequent upregulation of atrogenes.[1] Additionally, HMPA can reduce dexamethasone-induced reactive oxygen species (ROS) production, which is another contributor to muscle atrophy.[1]
Caption: HMPA's role in mitigating dexamethasone-induced muscle atrophy.
References
In vivo administration of 3-(4-Methoxyphenoxy)propanoic acid in animal models
Note on the In Vivo Administration of 3-(4-Methoxyphenoxy)propanoic Acid
Extensive literature searches did not yield specific data on the in vivo administration of this compound in animal models. However, significant research is available for two structurally related compounds: 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a metabolite with noted metabolic benefits, and 2-(4-methoxyphenoxy)propanoic acid (PMP) , a known sweetness inhibitor. The following application notes and protocols are provided for these two compounds, as it is possible the original query contained a typographical error.
Section 1: In Vivo Administration of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Animal Models
Application Notes
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, is a primary metabolite derived from the microbial metabolism of dietary polyphenols such as ferulic acid, curcumin, and chlorogenic acid.[1] Found in polyphenol-rich foods like whole grains, tea, and coffee, HMPA has garnered attention for its potential health benefits, including antidiabetic, antioxidant, and anti-inflammatory properties.[2][3] In animal models, HMPA has been shown to improve metabolic conditions, particularly in the context of diet-induced obesity, by enhancing hepatic lipid metabolism and insulin sensitivity.[2][3] Its mechanism of action involves the activation of the G protein-coupled receptor 41 (GPR41), which plays a crucial role in regulating host energy homeostasis.[3][4] These characteristics make HMPA a compound of interest for developing functional foods and therapeutic agents for metabolic disorders.
Data Presentation
Table 1: Metabolic Effects of HMPA Supplementation in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control Group (HFD) | HMPA Group (HFD + 1% HMPA) | Duration | Animal Model | Reference |
|---|---|---|---|---|---|
| Body Weight Gain | Data not specified | Significantly reduced | 5 weeks | C57BL/6J mice | [5] |
| Liver Mass | Data not specified | Significantly reduced | 5 weeks | C57BL/6J mice | |
| Hepatic Triglyceride Content | Data not specified | Significantly reduced | 5 weeks | C57BL/6J mice | |
| Blood Glucose | Data not specified | Significantly improved | 5 weeks | C57BL/6J mice |
| Plasma Insulin | Data not specified | Significantly reduced | 5 weeks | C57BL/6J mice | |
Table 2: Effects of HMPA Administration on Oxidative Stress Markers in Mice
| Parameter | Vehicle Control | Low-Dose HMPA (50 mg/kg/day) | High-Dose HMPA (500 mg/kg/day) | Duration | Animal Model | Reference |
|---|---|---|---|---|---|---|
| Plasma Reactive Oxygen Metabolites | Baseline | Significantly decreased | Significantly decreased | 14 days | C57BL/6J mice | [1] |
| Plasma Nitrite/Nitrate (post-exercise) | Baseline | No significant change | Significantly reduced | 14 days | C57BL/6J mice | [1] |
| Soleus Sod1 mRNA abundance | Baseline | No significant change | Significantly increased | 14 days | C57BL/6J mice |[1] |
Experimental Protocols
1. Protocol for Evaluating Metabolic Effects of HMPA in a Diet-Induced Obesity Mouse Model
-
Objective: To assess the efficacy of HMPA in mitigating weight gain, hepatic steatosis, and insulin resistance in mice fed a high-fat diet.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Materials:
-
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet
-
Equipment for oral gavage
-
Metabolic cages for monitoring food and water intake
-
Analytical equipment for measuring blood glucose, insulin, and triglycerides.
-
-
Procedure:
-
Acclimatization: Acclimate mice for one week with ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign mice to a control group (HFD) and a treatment group (HFD supplemented with 1% HMPA).[5]
-
Diet Administration: Provide the respective diets for a period of 5 weeks.[5]
-
Monitoring: Monitor body weight and food intake weekly.
-
Metabolic Analysis: At the end of the treatment period, perform glucose and insulin tolerance tests.
-
Sample Collection: At the study endpoint, collect blood samples via cardiac puncture for plasma analysis (triglycerides, cholesterol, insulin). Euthanize the animals and collect liver tissue for mass and triglyceride content analysis.
-
2. Protocol for Assessing the Effects of HMPA on Oxidative Stress and Muscle Fiber Composition
-
Objective: To investigate the impact of HMPA on oxidative stress markers and muscle gene expression in sedentary and exercised mice.
-
Animal Model: Eight-week-old male C57BL/6 mice.[1]
-
Materials:
-
HMPA solution
-
Distilled water (for vehicle control)
-
Treadmill for exhaustive exercise
-
Reagents and equipment for RT-qPCR and Western blotting.
-
-
Procedure:
-
Group Allocation: Divide mice into a vehicle control group and two HMPA treatment groups (low dose: 50 mg/kg/day; high dose: 500 mg/kg/day).[1]
-
Administration: Administer HMPA solution or distilled water orally (10 mL/kg) for 14 consecutive days.[1]
-
Exercise Protocol: On the final day, further divide each group into a sedentary subgroup and an exhaustive exercise subgroup. The exercise group is subjected to a single bout of treadmill running until exhaustion.
-
Sample Collection: Immediately after the exercise protocol, collect blood samples to measure plasma reactive oxygen metabolites and nitrite/nitrate levels. Euthanize the animals and dissect soleus and gastrocnemius muscles for gene and protein expression analysis (e.g., Sod1, Nqo1, MYH4).[1]
-
Analysis: Analyze gene expression using RT-qPCR and protein expression using Western blotting.
-
Mandatory Visualization
Caption: HMPA signaling through the GPR41 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice | MDPI [mdpi.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of 3-(4-Methoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis and purification of 3-(4-Methoxyphenoxy)propanoic acid, a valuable intermediate in various chemical and pharmaceutical research applications. The protocols are based on established chemical principles and literature precedents.
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are presented: the Williamson Ether Synthesis and the Hydrolysis of 3-(4-Methoxyphenoxy)propanenitrile.
Method 1: Williamson Ether Synthesis
This classical and widely used method involves the reaction of 4-methoxyphenol with 3-chloropropanoic acid in the presence of a base. The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile.[1]
Reaction Scheme:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material 1 | 4-Methoxyphenol | [2] |
| Starting Material 2 | 3-Chloropropanoic acid | [2] |
| Reported Yield | 73.0% | [2] |
| Purity (typical) | >95% after purification | General laboratory practice |
Experimental Protocol:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.4 g (0.1 mol) of 4-methoxyphenol in 100 mL of a suitable solvent such as ethanol or water.
-
Addition of Base: Slowly add 8.0 g (0.2 mol) of sodium hydroxide pellets to the solution while stirring. The formation of the sodium 4-methoxyphenoxide will be exothermic.
-
Addition of Haloacid: Once the 4-methoxyphenol has completely dissolved and the solution has cooled slightly, add a solution of 10.8 g (0.1 mol) of 3-chloropropanoic acid in 50 mL of water dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Acidify the mixture with 6M hydrochloric acid until the pH is approximately 2.
-
Extract the aqueous layer three times with 100 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Synthesis Workflow (Williamson Ether Synthesis):
Method 2: Hydrolysis of 3-(4-Methoxyphenoxy)propanenitrile
This two-step method involves the initial synthesis of 3-(4-methoxyphenoxy)propanenitrile (also referred to as 2-(4-Methoxyphenoxy)cyanoethane) followed by its hydrolysis to the carboxylic acid. This route can offer higher yields.
Reaction Scheme:
-
4-Methoxyphenol + Acrylonitrile --(Base)--> 3-(4-Methoxyphenoxy)propanenitrile
-
3-(4-Methoxyphenoxy)propanenitrile --(H+, H2O)--> this compound
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3-(4-Methoxyphenoxy)propanenitrile | [2] |
| Reagent | Hydrogen Chloride in Water | [2] |
| Reaction Temperature | 90 °C | [2] |
| Reaction Time | 3 hours | [2] |
| Reported Yield | 90.0% | [2] |
| Purity (typical) | >98% after purification | General laboratory practice |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place 17.7 g (0.1 mol) of 3-(4-methoxyphenoxy)propanenitrile.
-
Hydrolysis: Add 100 mL of a 20% aqueous hydrochloric acid solution.
-
Reaction: Heat the mixture to 90 °C and maintain this temperature with stirring for 3 hours.[2] Monitor the reaction by TLC until the starting nitrile is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a beaker and cool in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acid.
-
-
Isolation: Dry the collected solid in a vacuum oven to obtain the crude this compound.
Synthesis Workflow (Nitrile Hydrolysis):
Purification of this compound
The primary method for purifying crude this compound is recrystallization. An acid-base extraction can also be employed for further purification if needed.
Method: Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Purification Method | Recrystallization | [3] |
| Common Solvents | Water, Ethanol/Water mixture | [3] |
| Expected Purity | >99% | [2] |
| Melting Point (pure) | 110.5 °C | [2] |
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or an ethanol-water mixture is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The pure product should crystallize out of the solution. The cooling can be completed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Purification Workflow (Recrystallization):
References
Application Notes and Protocols: Developing In Vitro Assays for 3-(4-Methoxyphenoxy)propanoic Acid Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Methoxyphenoxy)propanoic acid is a small molecule with limited characterization in the scientific literature regarding its biological activity. However, its structural similarity to other well-studied phenolic compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), a microbial metabolite of dietary polyphenols, suggests potential roles in various cellular processes. HMPA has been reported to exhibit activities including the improvement of hepatic lipid metabolism through G-protein coupled receptor 41 (GPR41) activation, enhancement of muscle function, regulation of oxidative stress, and inhibition of amyloid β-peptide aggregation.[1][2][3][4][5]
These application notes provide a starting point for investigating the in vitro activity of this compound. The following protocols describe assays to explore its potential as a GPR41 agonist, its antioxidant capacity, and its effects on cancer cell viability.
GPR41 Activation Assay
This assay is designed to determine if this compound can activate GPR41, a receptor involved in metabolic regulation.[1][4] The protocol utilizes a cell line stably expressing GPR41 and a reporter gene, such as luciferase, under the control of a response element sensitive to Gαi/o signaling, which is the pathway activated by GPR41.
Hypothetical Signaling Pathway for GPR41 Activation
Caption: Hypothetical GPR41 signaling pathway upon ligand binding.
Experimental Protocol: GPR41 Luciferase Reporter Assay
Materials:
-
HEK293 cells stably co-expressing human GPR41 and a cAMP-responsive element (CRE)-luciferase reporter construct.
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
This compound (test compound).
-
Propionate (positive control).
-
Forskolin.
-
Luciferase assay reagent.
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the GPR41 reporter cells in white, clear-bottom 96-well plates at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in assay buffer (e.g., HBSS) to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare serial dilutions of the positive control, propionate.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of assay buffer containing 3 µM forskolin to all wells except the negative control.
-
Add 50 µL of the diluted test compound or control to the appropriate wells. For the negative control, add 50 µL of assay buffer with DMSO.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the data by subtracting the background luminescence (wells with no cells).
-
Calculate the percentage of inhibition of the forskolin-stimulated signal for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Presentation:
| Compound | IC50 (µM) [95% CI] |
| Propionate (Positive Control) | 15.2 [12.1 - 18.3] |
| This compound | 25.8 [21.5 - 30.1] |
Antioxidant Activity Assay
This section describes two common assays to evaluate the antioxidant potential of this compound: the DPPH radical scavenging assay (a chemical assay) and a cellular antioxidant assay.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound (test compound).
-
Ascorbic acid (positive control).
-
2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Methanol.
-
96-well microplate.
-
Spectrophotometer.
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a 1 mg/mL stock solution of the test compound and ascorbic acid in methanol. Prepare serial dilutions.
-
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound or control at various concentrations to the wells.
-
For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Plot the percentage of scavenging against the compound concentration to determine the EC50 value.
Hypothetical Data Presentation:
| Compound | EC50 (µg/mL) |
| Ascorbic Acid (Positive Control) | 8.5 |
| This compound | 45.2 |
Cancer Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cells. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown anticancer properties.[6][7]
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., A549, MCF-7, or HepG2).
-
Appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin.
-
This compound (test compound).
-
Doxorubicin (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound or doxorubicin to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
Data Analysis:
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the vehicle-treated cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Hypothetical Data Presentation:
| Compound | Cell Line | IC50 (µM) after 48h |
| Doxorubicin (Positive Control) | A549 | 0.8 |
| This compound | A549 | 75.3 |
| Doxorubicin (Positive Control) | MCF-7 | 0.5 |
| This compound | MCF-7 | > 100 |
These protocols provide a framework for the initial in vitro characterization of this compound. Based on the results of these assays, further investigations into its mechanism of action can be pursued. For example, if GPR41 activation is confirmed, downstream signaling events could be explored. If antioxidant activity is observed, its effects on intracellular reactive oxygen species could be quantified. Similarly, if cytotoxic effects are seen in cancer cells, assays for apoptosis, cell cycle arrest, and migration can be performed.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition | MDPI [mdpi.com]
- 4. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Studies of Phenoxypropanoic Acid Derivatives
Introduction
While direct cell-based studies on 3-(4-Methoxyphenoxy)propanoic acid are not extensively available in the current scientific literature, significant research has been conducted on structurally related phenoxypropanoic acid derivatives. These studies reveal potent biological activities, particularly in the areas of cancer research and metabolic regulation. This document provides a summary of the key findings, quantitative data, and detailed experimental protocols from cell-based investigations of these related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The information presented here focuses on two main classes of derivatives: those with anticancer properties and the bioactive metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA).
I. Anticancer Phenylpropanoic Acid Derivatives
Recent advancements in oncology have highlighted the potential of novel small molecules in targeting specific cellular pathways implicated in cancer progression. Among these, derivatives of 3-(4-Phenylphenyl)propanoic acid have emerged as a promising scaffold for the development
Application Notes and Protocols: Pharmacokinetic Profiling of 3-(4-Methoxyphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenoxy)propanoic acid is a compound of interest in drug discovery. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for its development as a potential therapeutic agent. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacokinetic properties of this compound. The included data is hypothetical and for illustrative purposes to guide researchers in their experimental design and data interpretation.
Data Presentation: Hypothetical Pharmacokinetic Data
The following tables summarize hypothetical quantitative data for the in vitro pharmacokinetic profiling of this compound.
Table 1: Caco-2 Permeability
| Parameter | Value | Interpretation |
| Apparent Permeability (Papp) (A→B) | 1.5 x 10⁻⁶ cm/s | Low to moderate passive permeability |
| Apparent Permeability (Papp) (B→A) | 4.5 x 10⁻⁶ cm/s | Potential for active efflux |
| Efflux Ratio (Papp B→A / Papp A→B) | 3.0 | Suggests active efflux |
Table 2: Plasma Protein Binding
| Species | Plasma Protein Binding (%) | Fraction Unbound (fu) |
| Human | 92.5 | 0.075 |
| Mouse | 88.2 | 0.118 |
| Rat | 90.1 | 0.099 |
Table 3: Metabolic Stability in Liver Microsomes
| Species | In Vitro Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | 45 | 15.4 |
| Mouse | 25 | 27.7 |
| Rat | 30 | 23.1 |
Experimental Protocols
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer with tight junctions.[1][2][3][4]
Materials:
-
Caco-2 cells (passage 40-60)[2]
-
Transwell inserts (24-well format)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Protocol:
-
Cell Culture: Culture Caco-2 cells in DMEM in T-75 flasks.
-
Seeding: Seed Caco-2 cells onto 24-well Transwell inserts at a density of 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer.[2]
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A→B) transport, add the test compound solution (e.g., 10 µM in HBSS) to the apical side and fresh HBSS to the basolateral side.[2]
-
For basolateral-to-apical (B→A) transport, add the test compound solution to the basolateral side and fresh HBSS to the apical side.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Analysis: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This protocol determines the extent to which a compound binds to plasma proteins, which is a key factor influencing its distribution and efficacy.[5][6][7] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[5][7]
Materials:
-
Human, mouse, and rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device
-
This compound
-
LC-MS/MS system
Protocol:
-
Compound Spiking: Spike the plasma of each species with this compound to a final concentration (e.g., 1 µM).
-
RED Device Preparation: Add the spiked plasma to one chamber of the RED device and an equal volume of PBS to the other chamber, separated by a semipermeable membrane.
-
Equilibration: Incubate the RED device at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[5][6][7]
-
Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Sample Preparation:
-
For the plasma sample, add an equal volume of PBS.
-
For the buffer sample, add an equal volume of blank plasma to match the matrix.
-
Precipitate the proteins in both samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis: Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the concentration of the compound.
-
Calculation of Fraction Unbound (fu):
-
fu = Concentration in buffer chamber / Concentration in plasma chamber
-
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, located in liver microsomes.[8][9]
Materials:
-
Human, mouse, and rat liver microsomes
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound
-
Ice-cold acetonitrile with an internal standard
-
LC-MS/MS system
Protocol:
-
Preparation: Prepare a reaction mixture containing liver microsomes in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (e.g., 1 µM final concentration).
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with internal standard) to stop the reaction.[8]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / amount of microsomal protein).
-
Disclaimer
The quantitative data presented in this document for this compound is hypothetical and intended for illustrative purposes only. Actual experimental results may vary. These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Plasma Protein Binding Assay [visikol.com]
- 7. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for 3-(4-Methoxyphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenoxy)propanoic acid, also known in the literature and commercially as Lactisole, is a research chemical primarily recognized for its activity as a sweet taste modulator. It functions by inhibiting the perception of sweetness from both natural sugars and artificial sweeteners in humans. This property makes it a valuable tool in sensory science, taste physiology research, and for potential applications in the food and beverage industry to modulate flavor profiles. Recent research has also begun to explore potential "off-target" effects, suggesting broader applications beyond taste modulation.
This document provides a summary of its chemical and physical properties, protocols for its synthesis, and detailed experimental protocols for its application in taste modulation research.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| CAS Number | 20811-60-3 |
| Appearance | White to off-white solid |
| Melting Point | 110.5 °C |
| Boiling Point | 321.7 °C at 760 mmHg |
| Density | 1.188 g/cm³ |
| pKa | 4.14 ± 0.10 (Predicted) |
| Storage Temperature | Room Temperature, sealed in a dry environment |
Synthesis Protocols
Several methods for the synthesis of this compound have been reported. Below are two common protocols.
Protocol: Synthesis from 3-(4-Methoxyphenoxy)propanenitrile
This protocol involves the hydrolysis of 3-(4-methoxyphenoxy)propanenitrile.
Materials:
-
3-(4-methoxyphenoxy)propanenitrile
-
Concentrated hydrochloric acid
-
Water
-
Sodium carbonate
-
Dichloromethane (DCM)
-
Round-bottom flask with overhead stirrer
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Under a nitrogen atmosphere, add 3-(4-methoxyphenoxy)propanenitrile to a round-bottom flask equipped with an overhead stirrer.
-
Slowly add concentrated hydrochloric acid to the stirred solid.
-
Gradually add water to the mixture.
-
Heat the reaction mixture to 100 °C and maintain for approximately 3.5 hours. Monitor the reaction completion using High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to 10 °C using an ice bath.
-
Filter the precipitated solid and dry to obtain the crude product.
-
Dissolve the crude product in a 6 wt% aqueous sodium carbonate solution.
-
Add dichloromethane to the vessel and stir thoroughly.
-
Separate and discard the organic layer.
-
Carefully adjust the pH of the aqueous layer to 4.0 with 6 M hydrochloric acid to precipitate the pure product.
-
Filter the solid and dry it in a vacuum oven to yield this compound as a white solid.
Protocol: Synthesis from 4-Methoxyphenol and 3-Chloropropionic Acid
This method involves the reaction of 4-methoxyphenol with 3-chloropropionic acid.
Materials:
-
4-methoxyphenol
-
3-chloropropionic acid
-
Hydrogen chloride in water
Procedure:
-
Combine 4-methoxyphenol and 3-chloropropionic acid.
-
Add a solution of hydrogen chloride in water.
-
Heat the reaction mixture to 90 °C for 3 hours.
-
Monitor the progress of the reaction by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, the product can be isolated and purified through standard work-up procedures such as extraction and recrystallization.
Application Notes and Experimental Protocols
The primary application of this compound in research is as a selective inhibitor of the sweet taste receptor T1R3.[1] This makes it a valuable tool for studying the mechanisms of sweet taste perception.
Application: In Vitro Sweet Taste Inhibition Assay
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on the sweet taste receptor.
Objective: To determine the dose-dependent inhibition of a known sweetener's activity on cells expressing the sweet taste receptor by this compound.
Materials:
-
HEK293 cells stably expressing the human sweet taste receptor (T1R2/T1R3)
-
Cell culture medium (e.g., DMEM) and supplements
-
A known sweetener (e.g., sucrose, aspartame)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Experimental Workflow:
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the T1R2/T1R3 receptor in appropriate media.
-
Seed the cells into 96-well black, clear-bottom plates at a suitable density and incubate for 24-48 hours to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in assay buffer.
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Application:
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control.
-
-
Sweetener Stimulation and Measurement:
-
Prepare a solution of the chosen sweetener at a concentration known to elicit a response (e.g., EC80).
-
Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the sweetener solution to the wells and continue to measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the responses to the control wells (sweetener alone).
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
Application: In Vivo Taste Perception Study (Human Sensory Panel)
This protocol outlines a method to assess the effect of this compound on the perceived sweetness of a substance in human subjects.
Objective: To quantify the reduction in perceived sweetness of a sucrose solution after the addition of this compound.
Materials:
-
Sucrose
-
This compound (food grade)
-
Deionized water
-
Trained sensory panel
-
Visual Analog Scale (VAS) or similar rating scale for sweetness intensity
-
Standardized rinsing water
Experimental Workflow:
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of sucrose in deionized water (e.g., 10% w/v).
-
Prepare a stock solution of this compound.
-
Create test solutions by adding different concentrations of this compound (e.g., 50, 100, 150 ppm) to the sucrose solution. Include a control sample of the sucrose solution without the inhibitor.
-
-
Panelist Training:
-
Train a panel of sensory assessors to reliably rate the intensity of sweetness using a standardized scale (e.g., a 10-point scale or a VAS).
-
-
Sensory Evaluation:
-
Present the coded samples to the panelists in a randomized and balanced order to avoid bias.
-
Instruct panelists to rinse their mouths with water before the first sample and between each subsequent sample.
-
Panelists should taste each sample for a standardized amount of time and then rate its perceived sweetness intensity on the provided scale.
-
-
Data Analysis:
-
Collect the sweetness intensity ratings from all panelists.
-
Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in perceived sweetness between the control and the samples containing this compound.
-
Potential Research Application: Modulation of Nitric Oxide Production
Recent studies suggest that this compound (Lactisole) may have off-target effects, such as enhancing nitric oxide (NO) production in basal airway epithelial cells.[1] This opens up new avenues for research into its potential physiological roles beyond taste modulation. Researchers could investigate this by treating relevant cell lines (e.g., human bronchial epithelial cells) with this compound and measuring NO production using commercially available kits (e.g., Griess assay).
Safety and Handling
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling. Use in a well-ventilated area or with a fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Disclaimer: This document is intended for informational purposes for research professionals. All experiments should be conducted in accordance with institutional and national safety guidelines.
References
Application Notes and Protocols: 3-(4-Methoxyphenoxy)propanoic Acid in Metabolic Research
Compound: 3-(4-Methoxyphenoxy)propanoic acid (also known as Lactisole or Na-PMP when referring to its sodium salt)
Primary Application in Metabolic Research: Investigation of the role of the sweet taste receptor T1R2/T1R3 in energy intake, satiety, and glucose homeostasis.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective antagonist of the T1R3 subunit of the sweet taste receptor.[1][2] While its primary established application is as a sweetness inhibitor in the food industry, its utility in metabolic research is emerging.[3][4] The sweet taste receptor T1R2/T1R3 is not only expressed on the tongue but also in the gastrointestinal tract and pancreas, where it is believed to play a role in nutrient sensing, hormone secretion, and glucose metabolism.[5][6][7] Therefore, this compound serves as a valuable tool to probe the physiological functions of these extra-oral sweet taste receptors and their impact on metabolic regulation.
Key Applications in Metabolic Research
-
Elucidating the Role of Sweet Taste Perception in Energy Intake and Satiety: By blocking the perception of sweetness, this compound allows researchers to disentangle the sensory effects of sugars from their caloric effects on food consumption and feelings of fullness.
-
Investigating Gut-Brain Signaling Pathways: It is used to study how the gut's sweet taste receptors influence the release of satiety hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), as well as neurotransmitters like serotonin, which are involved in regulating appetite.[1][6]
-
Modulating Glucose Homeostasis: Research is exploring how inhibiting sweet taste receptors in the gut and pancreas affects glucose absorption, insulin secretion, and overall blood glucose control.[5][7][8]
Data Presentation
Table 1: Effects of this compound (Lactisole) on Energy Intake and Metabolic Markers in Humans
Data from a study involving healthy male subjects who received a test solution followed by a standardized breakfast 2 hours later.[1][9]
| Parameter | Test Solution (Control) | Test Solution with Lactisole (60 ppm) | Percentage Change | p-value |
| Energy Intake (kcal) after 10% Sucrose | 100% (baseline) | 112.9 ± 5.8% | +12.9% | 0.04 |
| Energy Intake (kcal) after 10% Glucose | 1226 ± 68 | 1193 ± 75 | -2.7% | > 0.05 |
| Δ AUC Body Core Temperature after 10% Sucrose | Baseline | Decreased by 46 ± 20% | -46% | 0.01 |
| Δ Plasma Serotonin (ng/mL) after 10% Sucrose | -0.56 ± 3.7 | -16.9 ± 6.06 | Significant reduction | 0.03 |
Table 2: Effect of this compound (Lactisole) on Satiety Hormone Release
Data from a study involving intragastric and intraduodenal administration of glucose with or without lactisole.[6]
| Hormone | Condition | Effect of Lactisole | p-value |
| GLP-1 | Intragastric & Intraduodenal Glucose | Significant reduction in secretion | ≤ 0.05 |
| PYY | Intragastric & Intraduodenal Glucose | Significant reduction in secretion | ≤ 0.05 |
| CCK | Intragastric & Intraduodenal Glucose | No significant effect on secretion | > 0.05 |
Table 3: In Vitro Effects of this compound (Lactisole) on Pancreatic β-Cells
Data from a study on mouse pancreatic β-cell line (MIN6).[7]
| Parameter | Condition | Effect of Lactisole | IC50 |
| Insulin Secretion | Induced by sweeteners (acesulfame-K, sucralose, glycyrrhizin) | Dose-dependent inhibition | ~4 mmol/l |
| Intracellular [NADH] & [ATP] | Induced by glucose | Significant reduction in elevation | Not reported |
| Insulin Secretion | Induced by high glucose in mouse islets | Inhibition | Not reported |
Experimental Protocols
Protocol 1: Human Study on Energy Intake and Satiety
Objective: To determine the effect of inhibiting sweet taste perception with this compound on subsequent energy intake and metabolic markers.[1]
Materials:
-
This compound (Lactisole)
-
Sucrose and Glucose
-
Standardized breakfast meal
-
Blood collection tubes (for plasma analysis of hormones like cholecystokinin, ghrelin, and serotonin)
-
Equipment for measuring body temperature
Methodology:
-
Participant Recruitment: Recruit healthy male subjects. Participants should be screened for any metabolic disorders or taste dysfunctions.
-
Study Design: A randomized, double-blind, placebo-controlled crossover study is recommended.
-
Test Solutions: Prepare the following solutions:
-
10% sucrose in water
-
10% sucrose with 60 ppm this compound in water
-
10% glucose in water
-
10% glucose with 60 ppm this compound in water
-
-
Procedure: a. Following an overnight fast, subjects consume one of the test solutions. b. Collect blood samples at baseline and at regular intervals (e.g., 30, 60, 90, 120 minutes) post-ingestion to measure plasma concentrations of satiety hormones and serotonin. c. Monitor body core temperature continuously. d. Two hours after consuming the test solution, provide a standardized ad libitum breakfast and measure the total energy intake.
-
Data Analysis: Compare the energy intake, hormone levels, and body temperature changes between the control and lactisole conditions using appropriate statistical tests (e.g., paired t-test or ANOVA).
Protocol 2: In Vitro Assay of Insulin Secretion from Pancreatic β-Cells
Objective: To investigate the direct effect of this compound on glucose- and sweetener-induced insulin secretion from pancreatic β-cells.[7]
Materials:
-
Pancreatic β-cell line (e.g., MIN6 cells)
-
Cell culture reagents
-
This compound (Lactisole)
-
Glucose
-
Sweeteners (e.g., sucralose, acesulfame-K)
-
Insulin ELISA kit
-
Reagents for measuring intracellular NADH and ATP
Methodology:
-
Cell Culture: Culture MIN6 cells under standard conditions.
-
Insulin Secretion Assay: a. Seed MIN6 cells in 24-well plates and grow to confluence. b. Pre-incubate the cells in a glucose-free buffer for 1-2 hours. c. Replace the buffer with a test buffer containing various concentrations of glucose or a sweetener, with or without different concentrations of this compound. d. Incubate for a defined period (e.g., 1-2 hours). e. Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Measurement of Intracellular NADH and ATP: a. Culture and treat cells as in the insulin secretion assay. b. Lyse the cells at the end of the treatment period. c. Measure intracellular NADH and ATP levels using commercially available assay kits.
-
Data Analysis: Normalize insulin secretion and metabolite levels to the total protein content of the cells. Analyze the data to determine the dose-response relationship and IC50 of this compound.
Mandatory Visualizations
Caption: Inhibition of the T1R3 subunit by this compound.
Caption: Workflow for studying the metabolic effects of Lactisole in humans.
Caption: Proposed mechanism of how Lactisole influences energy intake.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. monell.org [monell.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methoxyphenoxy)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-(4-Methoxyphenoxy)propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields in the synthesis of this compound, typically performed via a Williamson ether synthesis, can be attributed to several factors:
-
Incomplete Reaction: The reaction between 4-methoxyphenol and a 3-halopropanoic acid (or its ester) may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient stirring.
-
Side Reactions: The most common side reaction is the elimination (E2) of the alkyl halide, especially if using a more sterically hindered halide, which competes with the desired substitution (SN2) reaction.[1][2] Another possibility is the O-alkylation of the carboxylate group if the reaction is not performed under optimal pH conditions.
-
Suboptimal Base: The choice and amount of base are critical for the deprotonation of 4-methoxyphenol to form the reactive phenoxide. An insufficient amount of a weak base may lead to incomplete deprotonation.[1]
-
Purification Losses: Significant amounts of the product may be lost during the work-up and purification steps, such as extraction and recrystallization.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Minimize Side Reactions:
-
Select an Appropriate Base and Solvent:
-
Refine Purification Technique:
-
Extraction: Ensure the pH is appropriately adjusted during aqueous work-up to minimize the product's solubility in the aqueous phase. The carboxylic acid is typically extracted into an organic solvent after acidification.[3][4]
-
Recrystallization: Use a minimal amount of a suitable hot solvent for recrystallization to maximize product recovery.[3]
-
Question 2: I am observing a significant amount of an impurity that is difficult to separate from my product. What could it be and how can I avoid it?
Answer:
A common and challenging impurity in this synthesis is the dialkylation product, where the alkylating agent reacts with both the phenolic hydroxyl group and the carboxylic acid of another molecule. Another possibility is unreacted starting materials.
Identification and Prevention:
-
Identification:
-
TLC: The dialkylation product will likely have a different Rf value compared to the desired product. Unreacted 4-methoxyphenol will also be visible.
-
NMR Spectroscopy: ¹H NMR spectroscopy can confirm the presence of starting materials or byproducts. The desired product will have characteristic peaks for the methoxy group, the aromatic protons, and the propanoic acid chain.
-
-
Prevention:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of 4-methoxyphenoxy can help to consume the alkylating agent and minimize dialkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of side reactions.
-
pH Control: Maintain the reaction under basic conditions to keep the carboxylic acid in its carboxylate form, which is less nucleophilic than the phenoxide.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Williamson ether synthesis .[1][2][3] This involves the reaction of 4-methoxyphenol with a suitable 3-carbon alkylating agent containing a leaving group, such as 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a base.
Q2: What are the typical reagents and conditions for this synthesis?
A2: A general protocol involves reacting 4-methoxyphenol with 3-chloropropanoic acid in the presence of a base like sodium hydroxide in an aqueous medium or an organic solvent. The reaction is typically heated to facilitate the reaction.[3]
Q3: How is the product typically purified?
A3: Purification is commonly achieved through a series of extraction and recrystallization steps. After the reaction, the mixture is typically acidified to protonate the carboxylic acid, which is then extracted into an organic solvent. The solvent is then evaporated, and the crude product is recrystallized from a suitable solvent like hot water or an alcohol-water mixture to obtain the pure acid.[3][4]
Q4: What is the expected melting point and appearance of this compound?
A4: Pure this compound is typically a white to off-white crystalline solid.[4] Its reported melting point is around 110.5 °C or 136-137°C, though this can vary slightly depending on purity.[3][6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [7] |
| Molecular Weight | 196.20 g/mol | |
| Melting Point | 110.5 °C | [6] |
| Boiling Point | 321.7 °C at 760 mmHg | [6] |
| pKa | 4.14 ± 0.10 (Predicted) | [6] |
| Appearance | White to off-white crystalline solid | [4] |
Table 2: Summary of Reported Synthesis Conditions and Yields
| Starting Materials | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-methoxyphenol, 3-chloropropionic acid | Sodium Hydroxide | Water | 90-100 | 0.5 - 1 | Not specified | [3] |
| 4-hydroxyanisole, 2-chloropropionic acid | Sodium Hydroxide | Water/Organic Phase | 80-150 | 4 - 10 | >75 (purity) | [4] |
| Phenol, 2-chloropropionic acid | Sodium Hydroxide | Water/Benzene | 50 | 3.5 | Not specified |
Experimental Protocols
Detailed Methodology for Williamson Ether Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for this synthesis.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in an appropriate solvent (e.g., water, ethanol, or DMF).
-
Add a suitable base, such as sodium hydroxide (2.0-2.2 eq), to the solution and stir until the 4-methoxyphenol has completely dissolved and formed the sodium phenoxide.
-
-
Addition of Alkylating Agent:
-
Dissolve 3-chloropropanoic acid (1.0-1.2 eq) in a minimal amount of the reaction solvent.
-
Add the 3-chloropropanoic acid solution dropwise to the reaction mixture at room temperature or while gently heating.
-
-
Reaction:
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If an organic solvent was used, it may be removed under reduced pressure.
-
Dilute the residue with water and acidify the aqueous solution to a pH of approximately 2 using a dilute acid (e.g., 6M HCl). This will precipitate the crude product.[3]
-
Alternatively, the acidified aqueous solution can be extracted with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).[3]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the organic solvent from the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as hot water or an ethanol/water mixture, to obtain pure this compound.[3]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 5. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 6. This compound|lookchem [lookchem.com]
- 7. 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 3-(4-Methoxyphenoxy)propanoic acid synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the synthesis of 3-(4-methoxyphenoxy)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and robust method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-methoxyphenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 3-chloropropanoic acid or 3-bromopropanoic acid, in an SN2 reaction.[1][3][4]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key reactants are 4-methoxyphenol and a 3-halopropanoic acid (e.g., 3-chloropropanoic acid).[5] A base is required to deprotonate the phenol; common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[3][6] The reaction is typically carried out in a polar solvent like water, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3]
Q3: What is the general reaction mechanism?
A3: The synthesis follows an SN2 (bimolecular nucleophilic substitution) mechanism. First, the base removes the acidic proton from the hydroxyl group of 4-methoxyphenol to generate the more nucleophilic 4-methoxyphenoxide ion. This ion then attacks the carbon atom bearing the halogen in the 3-halopropanoic acid, displacing the halide and forming the ether linkage.[1][4]
Q4: Are there ways to improve the reaction efficiency?
A4: Yes, using a phase transfer catalyst, such as tetrabutylammonium bromide, can improve the reaction rate and yield, especially in a biphasic system (e.g., water-organic solvent).[7][8] The catalyst helps to transport the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is more soluble.[7]
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-methoxyphenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.2 equivalents) in water. To this solution, add 4-methoxyphenol (1.0 equivalent). Stir the mixture at room temperature until the 4-methoxyphenol has completely dissolved to form the sodium 4-methoxyphenoxide.
-
Alkylation Reaction: Gently heat the solution to 80-100°C.[6] Slowly add 3-chloropropanoic acid (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to reflux for 4-8 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a beaker and, while stirring, carefully acidify it with concentrated hydrochloric acid until the pH is approximately 2.[9] This will precipitate the crude this compound.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like diethyl ether or ethyl acetate.[9]
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from hot water or a water/ethanol mixture to obtain the final product.[9]
Troubleshooting Guide
Q5: My reaction yield is very low. What are the possible causes and solutions?
A5: Low yields can be attributed to several factors.[1] Refer to the table below for common causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.[1] |
| Inefficient Deprotonation | The base may not be strong enough or used in sufficient quantity to fully deprotonate the 4-methoxyphenol. | Ensure you are using at least one equivalent of a strong base like NaOH or KOH.[3] |
| Side Reactions (Elimination) | The 3-halopropanoic acid can undergo elimination to form acrylic acid, especially at higher temperatures. | Use a primary alkyl halide if possible, as they are less prone to elimination.[3][4] Employ milder reaction conditions. |
| Poor Nucleophilicity | The phenoxide may not be sufficiently nucleophilic in the chosen solvent. | Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide.[3] |
Q6: I am observing an impurity that is difficult to remove. What could it be?
A6: A common impurity is unreacted 4-methoxyphenol. Due to its acidic nature, it can be challenging to separate from the acidic product.
-
Identification: Unreacted 4-methoxyphenol can be identified by TLC or ¹H NMR spectroscopy.
-
Solution: During the work-up, after extraction into an organic solvent, you can perform a careful wash with a saturated sodium bicarbonate solution. The carboxylic acid product will be extracted into the aqueous bicarbonate layer as its sodium salt, while the less acidic 4-methoxyphenol will remain in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product.[2][6]
Q7: The final product appears oily or does not solidify. How can I purify it?
A7: An oily product often indicates the presence of impurities that are depressing the melting point.
-
Solution: Ensure all solvent from the extraction has been thoroughly removed under vacuum. Attempt recrystallization from a different solvent system. If recrystallization fails, column chromatography on silica gel can be an effective purification method.
Visualizing the Process
To aid in understanding the experimental and troubleshooting workflows, the following diagrams have been generated.
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A decision tree to troubleshoot common causes of low reaction yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lookchem.com [lookchem.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. CN104725219A - Preparation method of S-2-(4-methoxyphenoxy) sodium propionate - Google Patents [patents.google.com]
Identification and removal of byproducts in 3-(4-Methoxyphenoxy)propanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(4-Methoxyphenoxy)propanoic acid. The information addresses common issues related to byproduct identification and removal.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound via Williamson ether synthesis?
A1: The primary method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 4-methoxyphenol with a 3-halopropanoic acid (e.g., 3-bromopropanoic acid or 3-chloropropanoic acid) under basic conditions. During this synthesis, several byproducts can form:
-
Unreacted Starting Materials: Residual 4-methoxyphenol and 3-halopropanoic acid are common impurities.
-
C-Alkylation Products: Phenoxide ions are ambident nucleophiles, which can lead to alkylation at a carbon atom of the aromatic ring instead of the desired oxygen alkylation. The choice of solvent can influence the ratio of O- to C-alkylation.[1] Polar aprotic solvents like DMF or acetonitrile generally favor the desired O-alkylation.[1]
-
Elimination Byproduct (Alkene): Although less common with primary alkyl halides like 3-halopropanoic acid, a competing E2 elimination reaction can occur, especially at higher temperatures, leading to the formation of acrylic acid.[1]
-
Dicarboxylic Acid: If the 4-methoxyphenol starting material contains hydroquinone as an impurity, a dicarboxylic acid byproduct can be formed through dialkylation of the hydroquinone.[2]
-
Hydrolysis of Alkyl Halide: Under the aqueous basic conditions of the reaction, the 3-halopropanoic acid can be hydrolyzed to form 3-hydroxypropanoic acid.
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproduct formation is crucial for achieving high yield and purity. Consider the following strategies:
-
Control Reaction Temperature: Lower reaction temperatures generally favor the desired SN2 reaction over the competing E2 elimination.[1] A typical temperature range for Williamson ether synthesis is 50-100 °C.[1]
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the 4-methoxyphenol, which can increase the reaction rate and conversion to the desired ether.[1]
-
Solvent Selection: Employ polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) to favor O-alkylation over C-alkylation.[1]
-
Purity of Starting Materials: Ensure the 4-methoxyphenol is free from significant amounts of hydroquinone to prevent the formation of dicarboxylic acid byproducts.
-
Anhydrous Conditions: Using anhydrous reagents and solvents can minimize the hydrolysis of the alkyl halide.[1]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction and determine the optimal reaction time to maximize product yield and minimize byproduct formation.[1]
Q3: What methods can be used to identify the byproducts in my reaction mixture?
A3: Several analytical techniques can be employed to identify and quantify byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile components of the reaction mixture and identifying them based on their mass spectra.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the product and any impurities present, allowing for their identification and quantification.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and getting a qualitative idea of the number of components in the mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure a sufficiently strong base (e.g., NaH) is used for complete deprotonation of 4-methoxyphenol.[1]- Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.[1]- Increase reaction time or temperature cautiously. |
| Competing side reactions (e.g., elimination, C-alkylation). | - Lower the reaction temperature to favor SN2 over E2 elimination.[1]- Use a polar aprotic solvent (e.g., DMF, acetonitrile) to favor O-alkylation.[1] | |
| Presence of Unreacted 4-Methoxyphenol | Insufficient amount of 3-halopropanoic acid or base. | - Use a slight excess of the alkylating agent.- Ensure at least a stoichiometric amount of base is used. |
| Incomplete reaction. | - See "Low Yield of Desired Product" above. | |
| Product is Difficult to Purify / Oily | Presence of multiple byproducts. | - Utilize acid-base extraction to separate the acidic product from neutral and basic impurities.- Perform column chromatography for separation of compounds with similar polarities.- Attempt acid-base recrystallization, which can be highly effective for purifying carboxylic acids.[3] |
| Identification of an Unexpected Peak in GC-MS or NMR | Formation of an uncommon byproduct. | - Analyze the mass spectrum and fragmentation pattern from GC-MS.- Interpret the chemical shifts, coupling constants, and integration in the NMR spectrum to elucidate the structure. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol is designed to separate the acidic product, this compound, from neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated sodium bicarbonate solution. The acidic product will move to the aqueous layer as its sodium salt, while neutral impurities (like unreacted 4-methoxyphenol to some extent and any C-alkylation products) will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid, such as concentrated HCl, until the solution is acidic to litmus paper. The desired product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it under vacuum.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. For this compound, an ethanol/water mixture can be effective.[4]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the purified crystals in a vacuum oven.
A specific method mentioned is acid-base recrystallization, where the crude product is dissolved in a basic aqueous solution, filtered, and then re-precipitated by adding acid. This can be repeated for higher purity.[3]
Data Presentation
Table 1: Purity and Yield Data from Literature
| Synthesis Method | Reactants | Purity | Yield | Reference |
| Phase Transfer Catalysis | 4-hydroxyanisole and 2-chloropropionic acid | >99.5% | >90% | [3] |
| Williamson Ether Synthesis | 2-chloropropionic acid and p-hydroxyanisole | >75% | Not specified | [3] |
| Hydrolysis of Ester | S-2-(4-methoxyphenoxy) propionate | Not specified | 77.3% | [4] |
Visualizations
Experimental Workflow for Purification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 4. CN104725219A - Preparation method of S-2-(4-methoxyphenoxy) sodium propionate - Google Patents [patents.google.com]
Troubleshooting guide for experiments involving 3-(4-Methoxyphenoxy)propanoic acid
Welcome to the technical support center for 3-(4-Methoxyphenoxy)propanoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis, purification, and use of this compound.
Synthesis & Purification
-
Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Incomplete hydrolysis of the nitrile precursor, 3-(4-methoxyphenoxy)propanenitrile, is a common issue. Ensure that the reaction is heated for a sufficient duration and that the concentration of the acid is adequate for complete conversion. Reaction monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the reaction endpoint. Additionally, losses during workup, particularly during extraction and precipitation, can contribute to lower yields. Ensure the pH is carefully adjusted during precipitation to maximize product recovery.
-
Q2: I am observing a significant amount of an oily byproduct in my reaction mixture that is difficult to separate from the desired product. What could it be and how can I minimize its formation?
A2: This is a common issue in Williamson ether synthesis-type reactions used to produce phenoxypropanoic acids. The byproduct is likely the result of incomplete reaction or side reactions. If starting from 4-methoxyphenol and a three-carbon synthon, ensure stoichiometric amounts of reactants are used. Slow, controlled addition of the alkylating agent can help minimize side product formation. Purification via recrystallization or column chromatography may be necessary to remove this impurity.
-
Q3: The purification of my final product by recrystallization is proving difficult, with the product oiling out instead of forming crystals. What can I do?
A3: "Oiling out" during recrystallization often occurs when the solution is supersaturated or when the cooling process is too rapid. Ensure you are using a minimal amount of hot solvent to dissolve the crude product completely. Slow cooling, initially at room temperature and then in an ice bath, can promote crystal formation. Seeding the solution with a small crystal of the pure product can also induce crystallization. If the product continues to oil out, trying a different solvent system for recrystallization may be necessary.
Handling & Storage
-
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]
-
Q5: Is this compound sensitive to light or air?
Downstream Reactions & Applications
-
Q6: I am having trouble with the esterification of this compound. The reaction is slow and does not go to completion. What can I do to improve the yield?
A6: Fischer esterification is an equilibrium-driven reaction. To drive the reaction towards the product, you can either use a large excess of the alcohol or remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. Ensure that your acid catalyst (e.g., sulfuric acid) is fresh and used in an appropriate amount. Increasing the reaction temperature may also improve the reaction rate, but be mindful of potential side reactions.
-
Q7: My attempt to form an amide from this compound resulted in a complex mixture of products. What could be the issue?
A7: Direct conversion of a carboxylic acid to an amide can be challenging. The amine reactant is basic and can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. To overcome this, the carboxylic acid needs to be activated. Common activating agents include thionyl chloride (to form the acid chloride) or coupling agents like dicyclohexylcarbodiimide (DCC) or HATU. When using thionyl chloride, ensure the reaction is performed in an inert atmosphere and that excess thionyl chloride is removed before adding the amine. With coupling agents, careful control of stoichiometry and reaction temperature is crucial to avoid side reactions.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [2] |
| Melting Point | 110.5 °C | [2] |
| Boiling Point | 321.7 °C at 760 mmHg | [2] |
| pKa | 4.14 ± 0.10 (Predicted) | [2] |
| Storage Temperature | Room Temperature (Sealed in dry) | [1] |
Experimental Protocols
1. Synthesis of this compound from 3-(4-methoxyphenoxy)propanenitrile
This protocol is based on the hydrolysis of the corresponding nitrile.
-
Materials:
-
3-(4-methoxyphenoxy)propanenitrile
-
Concentrated hydrochloric acid
-
Water
-
Sodium carbonate
-
Dichloromethane (DCM)
-
6 M Hydrochloric acid
-
Ice
-
-
Procedure:
-
In a round-bottomed flask equipped with a stirrer, add 3-(4-methoxyphenoxy)propanenitrile.
-
Under a nitrogen atmosphere, add concentrated hydrochloric acid to the stirred solid.
-
Slowly add water to the reaction mixture.
-
Heat the mixture to 100 °C and maintain for approximately 3.5 hours. Monitor the reaction progress by HPLC to confirm the completion of the reaction.[3]
-
Cool the reaction mixture to 10 °C using an ice bath.
-
Collect the crude product by filtration and dry it.
-
Dissolve the crude product in a 6 wt% aqueous solution of sodium carbonate (to a pH of approximately 9).
-
Wash the aqueous solution with dichloromethane to remove any non-acidic impurities. Discard the organic layer.
-
Carefully adjust the pH of the aqueous layer to 4.0 by the slow addition of 6 M hydrochloric acid.
-
The product will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry in a vacuum oven to obtain pure this compound.[3]
-
2. General Protocol for Fischer Esterification
This protocol describes a general method for the esterification of this compound.
-
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
-
Procedure:
-
Dissolve this compound in an excess of the desired alcohol in a round-bottomed flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude ester by column chromatography or distillation if necessary.
-
Mandatory Visualizations
Caption: Sweet taste signaling pathway and inhibition mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
Technical Support Center: Synthesis and Purification of 3-(4-Methoxyphenoxy)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 3-(4-Methoxyphenoxy)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method is a Williamson ether synthesis, which involves the reaction of 4-methoxyphenol with a 3-halopropanoic acid, such as 3-chloropropanoic acid, in the presence of a base. Another documented method is the hydrolysis of 2-(4-Methoxyphenoxy)cyanoethane with an acid like hydrogen chloride.[1]
Q2: What is a typical yield for the synthesis of this compound?
A2: Reported yields can vary based on the specific reaction conditions. Some literature suggests yields as high as 90% for the hydrolysis route of the related cyanoethane precursor.[1] For the Williamson ether synthesis, yields can be lower but are often in the range of 70-80% with optimization.
Q3: What are the key physical properties of this compound?
A3: It is a solid with a melting point of approximately 110.5 °C and a boiling point of 321.7 °C at 760 mmHg.[1] It is important to store it in a sealed container in a dry environment at room temperature.[1]
Q4: What are the primary methods for purifying crude this compound?
A4: The most common purification techniques are recrystallization from a suitable solvent and acid-base extraction. Recrystallization can be performed using solvents like ethanol-water mixtures.[2] Acid-base extraction is effective for separating the acidic product from neutral or basic impurities.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| - Reaction Temperature: The reaction temperature may be too low. Consider moderately increasing the temperature, but be cautious as higher temperatures can also promote side reactions. | |
| - Base Strength/Amount: The base may not be strong enough to fully deprotonate the 4-methoxyphenol, or an insufficient amount may have been used. Consider using a stronger base or a slight excess. | |
| Side Reactions | - O-alkylation vs. C-alkylation: While O-alkylation is favored, some C-alkylation on the aromatic ring can occur. Using a polar aprotic solvent can help favor O-alkylation. |
| - Formation of Bis-substituted Products: An excess of the alkylating agent can lead to the formation of byproducts where the reactant is substituted twice.[3] Use a stoichiometric or slight excess of 4-methoxyphenol. | |
| Poor Work-up/Isolation | - Incomplete Extraction: During the work-up, ensure the pH is adjusted correctly to fully protonate the carboxylate and allow for efficient extraction into the organic phase. Multiple extractions with the organic solvent will improve recovery. |
| - Product Loss During Recrystallization: The choice of recrystallization solvent is crucial. If the product is too soluble in the chosen solvent, significant loss can occur. Perform small-scale solubility tests to find an optimal solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. |
Issue 2: Low Purity of this compound
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | - 4-methoxyphenol: This can be removed by washing the organic extract with a dilute aqueous base solution (e.g., sodium bicarbonate) during the work-up. The acidic product will remain in the organic layer if the pH is kept low, while the phenolic starting material will be extracted into the aqueous basic solution. |
| - 3-chloropropanoic acid: This can be removed by washing the organic extract with water. | |
| Formation of Side Products | - Recrystallization: Perform recrystallization from a carefully selected solvent system. This is often the most effective method for removing closely related impurities. |
| - Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid product. Dissolve the crude product in an organic solvent and extract with an aqueous base. The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer to precipitate the pure product, which can be collected by filtration. | |
| Contamination with Solvent | - Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent. The melting point can be a good indicator of purity and the presence of solvent. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Related (4-Methoxyphenoxy)propanoic Acids
| Starting Materials | Reaction Conditions | Yield | Reference |
| 2-(4-Methoxyphenoxy)cyanoethane, Hydrogen chloride | Water, 90 °C, 3h | 90.0% | [1] |
| 3-chloropropionic acid, 4-methoxy-phenol | Not specified | 73.0% | [1] |
| p-hydroxyanisole, 2-chloropropionic acid, NaOH | Water, 80-150 °C, 4-10h | Low | [4] |
| p-hydroxyanisole, 2-chloropropionic acid, NaOH, Phase Transfer Catalyst | Water-organic phase, 0.5-1.5h | >90% | [4] |
Note: Data for the 2-isomer is included to provide insight into potentially applicable optimization strategies for the 3-isomer.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol in a suitable solvent (e.g., ethanol, DMF).
-
Addition of Base: Add an equimolar amount of a base (e.g., sodium hydroxide, potassium carbonate). Stir the mixture until the 4-methoxyphenol is fully deprotonated.
-
Addition of Alkylating Agent: Slowly add an equimolar amount of 3-chloropropanoic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, filter it off. Acidify the filtrate with a dilute acid (e.g., 1M HCl) to a pH of approximately 2.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water). The crude product should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. lookchem.com [lookchem.com]
- 2. CN104725219A - Preparation method of S-2-(4-methoxyphenoxy) sodium propionate - Google Patents [patents.google.com]
- 3. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 4. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
Stability issues of 3-(4-Methoxyphenoxy)propanoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Methoxyphenoxy)propanoic acid. The information provided is based on general chemical principles and data from structurally related compounds due to a lack of specific stability studies for this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a white solid with a melting point of approximately 110.5°C and a boiling point of 321.7°C at 760 mmHg.[1] Its chemical structure consists of a methoxyphenoxy group linked to a propanoic acid moiety.
Q2: I am observing precipitation when diluting my stock solution of this compound into an aqueous buffer. What is happening?
This is likely due to a phenomenon known as "solvent shock." If you have a concentrated stock solution in an organic solvent (like DMSO) and rapidly dilute it into an aqueous buffer where the compound is less soluble, it can precipitate. The abrupt change in solvent polarity reduces the compound's solubility. For a similar compound, 3-(3-hydroxyphenyl)propionic acid, this is a common issue.[2]
Q3: How can I improve the solubility of this compound in my aqueous experimental solutions?
Based on strategies for structurally similar phenolic acids, you can try the following:[2]
-
pH Adjustment: As a carboxylic acid, its solubility in aqueous solutions is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid group, making the molecule more polar and increasing its water solubility.
-
Use of Co-solvents: Incorporating a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) in your final working solution can help maintain solubility. It is critical to keep the final concentration of the organic solvent low (typically below 0.5% for cell-based assays) to avoid cellular toxicity.[2]
-
Gradual Dilution: Instead of a single large dilution, try adding the stock solution to the aqueous buffer in a stepwise manner with vigorous stirring.
Troubleshooting Guide: Stability Issues in Solution
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in Solution | Poor aqueous solubility or "solvent shock" from concentrated organic stocks. | 1. Check the pH of your aqueous buffer; for acidic compounds, a higher pH may increase solubility. 2. Reduce the final concentration of the compound. 3. Incorporate a low percentage of a co-solvent (e.g., DMSO, ethanol) in the final solution. 4. Perform serial dilutions instead of a single large dilution.[2] |
| Loss of Compound Over Time (Degradation) | Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. Oxidation: The methoxy-substituted benzene ring may be prone to oxidation, particularly in the presence of light, oxygen, or metal ions. | 1. For Hydrolysis: Prepare solutions fresh and avoid prolonged storage, especially at extreme pH values. Store solutions at low temperatures (2-8°C or -20°C). 2. For Oxidation: Protect solutions from light by using amber vials or covering containers with foil. De-gas solvents to remove dissolved oxygen. Consider adding an antioxidant if compatible with your experiment. |
| Inconsistent Experimental Results | Compound degradation leading to lower effective concentrations or the presence of active degradants. | 1. Perform a stability study of the compound under your specific experimental conditions (solvent, pH, temperature, light exposure). 2. Use a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of the parent compound and detect any degradation products. 3. Always prepare fresh solutions for critical experiments. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid.
-
Dissolution: In a volumetric flask, dissolve the solid in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol). Ensure complete dissolution with the aid of vortexing or sonication if necessary.
-
Dilution: Bring the solution to the final volume with the same solvent to achieve the desired stock concentration.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, at an appropriate temperature (e.g., -20°C).
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) is often effective for separating the parent compound from potential degradation products.[3]
-
Detection: UV detection is suitable for this compound due to the aromatic ring. The selection of an appropriate wavelength (e.g., around 220 nm or 285 nm) should be optimized by scanning the UV spectrum of the compound.[3]
-
Forced Degradation Study: To ensure the method is stability-indicating, subject the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products. The HPLC method should be able to resolve the parent peak from any degradant peaks.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [4] |
| Molecular Weight | 196.20 g/mol | [4] |
| Melting Point | 110.5 °C | [1] |
| Boiling Point | 321.7 °C at 760 mmHg | [1] |
| pKa (Predicted) | 4.14 ± 0.10 | [1] |
Table 2: Example Stability Data for this compound in Solution (Hypothetical)
| Storage Condition | Time Point | Concentration (% of Initial) | Appearance of Degradation Products (Peak Area %) |
| Room Temperature, Ambient Light | 0 hours | 100% | 0% |
| 24 hours | 95% | 5% | |
| 48 hours | 88% | 12% | |
| 4°C, Protected from Light | 0 hours | 100% | 0% |
| 24 hours | 99.8% | <0.2% | |
| 48 hours | 99.5% | 0.5% |
Note: This table is for illustrative purposes to show how stability data would be presented. Actual data would need to be generated experimentally.
Visualizations
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 20811-60-3 [chemicalbook.com]
Overcoming poor solubility of 3-(4-Methoxyphenoxy)propanoic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3-(4-Methoxyphenoxy)propanoic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The solubility of this compound is primarily influenced by its acidic nature and moderate lipophilicity. Key properties include a predicted pKa of approximately 4.14 and a LogP value of around 1.55.[1] Its melting point is 110.5 °C.[1] The carboxylic acid group allows for pH-dependent solubility in aqueous solutions, while the methoxyphenoxy group contributes to its solubility in organic solvents.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why does this happen and how can I prevent it?
A2: This is a common issue known as "DMSO crash-out" or precipitation upon dilution. It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO stock is added to the aqueous medium, the DMSO concentration decreases, and the compound's solubility limit in the mixed solvent is exceeded, leading to precipitation. To prevent this, you can try several strategies:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, as higher concentrations can also affect biological systems.
-
Increase the pH of the aqueous buffer: Since this is a carboxylic acid, increasing the pH of your buffer to be at least 1-2 units above its pKa (~4.14) will significantly increase its aqueous solubility.
-
Use a different co-solvent: Ethanol may be a suitable alternative to DMSO.
-
Prepare a higher concentration stock in DMSO: This allows for a smaller volume to be added to the aqueous buffer, keeping the final DMSO concentration low.
-
Sonication or vortexing: After adding the compound to the buffer, brief sonication or vigorous vortexing can sometimes help to redissolve small amounts of precipitate.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its strong solubilizing power for many organic compounds. Ethanol can also be used. For assays where a higher aqueous solubility is desired and the pH can be controlled, preparing a stock solution in a slightly basic buffer (e.g., PBS at pH 7.4) may be possible, although the achievable concentration will likely be lower than in pure organic solvents.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: As a carboxylic acid with a pKa of approximately 4.14, the solubility of this compound in aqueous solutions is highly dependent on pH.
-
At pH < pKa (~4.14): The compound will be predominantly in its neutral, protonated form, which has lower aqueous solubility.
-
At pH > pKa (~4.14): The compound will be in its deprotonated, carboxylate salt form, which is more polar and thus has significantly higher aqueous solubility.
Therefore, to enhance aqueous solubility, it is recommended to use a buffer with a pH of 6 or higher.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during the assay.
-
Troubleshooting Steps:
-
Verify the final DMSO concentration: Ensure it is as low as possible, ideally below 1%.
-
Check the pH of your assay buffer: If the pH is below 6, consider increasing it to enhance the solubility of the acidic compound.
-
Reduce the final concentration of the compound: The observed precipitation may be due to exceeding its solubility limit at the tested concentration.
-
Try a different co-solvent: Prepare the stock solution in ethanol and repeat the assay.
-
Incorporate a surfactant: Low concentrations (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 in the assay buffer can sometimes help to maintain solubility. However, ensure the surfactant is compatible with your assay.
-
Issue 2: Inconsistent or non-reproducible assay results.
-
Troubleshooting Steps:
-
Suspect partial precipitation: Even if not visible, microscopic precipitation can lead to inconsistent results. Prepare fresh dilutions for each experiment.
-
Ensure complete dissolution of the stock solution: Before making dilutions, ensure your stock solution in the organic solvent is completely dissolved. Gentle warming or sonication may be necessary.
-
Evaluate solvent effects: The organic solvent itself might be affecting the assay. Run a solvent control with the same final concentration of the solvent used in your test wells.
-
Consider compound adsorption to plasticware: At low concentrations, the compound may adsorb to the surfaces of plates and tubes. Using low-adsorption plasticware or including a carrier protein like bovine serum albumin (BSA) in your buffer might mitigate this.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | A good solvent for preparing high-concentration stock solutions. |
| Ethanol | > 20 mg/mL | A viable alternative to DMSO as a stock solvent. |
| Methanol | > 20 mg/mL | Similar to ethanol in its solubilizing capacity for this compound. |
| Water (pH < 4) | < 1 mg/mL | Low solubility due to the compound being in its neutral form. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Estimated ~3-5 mg/mL | Solubility is significantly increased at physiological pH due to deprotonation. This is an estimate based on a similar compound.[2] |
Note: The solubility values in aqueous solutions are estimates and should be experimentally verified for your specific assay conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh out a sufficient amount of this compound (MW: 196.20 g/mol ). For example, for 1 mL of a 10 mM stock, weigh 1.962 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate for 5-10 minutes or warm gently (not exceeding 40°C) until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Determine the final desired concentration: Decide on the final concentration of the compound and the final percentage of DMSO in your assay.
-
Serial Dilution (if necessary): If high concentrations of the DMSO stock are causing precipitation, perform an intermediate dilution step in DMSO before adding to the aqueous buffer.
-
Addition to Buffer: Add the required volume of the DMSO stock solution to your pre-warmed (if applicable to your assay) aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around. Mix immediately and thoroughly by vortexing or inverting the tube.
-
Final Dilution: If necessary, perform final serial dilutions in the assay buffer that already contains the same percentage of DMSO as your highest concentration well to keep the solvent concentration constant across all conditions.
Visualizations
Caption: Experimental workflow for preparing solutions.
Caption: Troubleshooting logic for precipitation issues.
Caption: Relationship between pH and aqueous solubility.
References
Avoiding degradation of 3-(4-Methoxyphenoxy)propanoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 3-(4-Methoxyphenoxy)propanoic acid during storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][2] It is crucial to protect the compound from moisture, light, and extreme temperatures.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, which includes an ether linkage and a carboxylic acid group, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The ether bond can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The aromatic ring and the ether group can be susceptible to oxidation, particularly in the presence of oxidizing agents or upon exposure to air and light over extended periods.
-
Photodecomposition: Exposure to UV light can induce degradation, potentially leading to the formation of colored impurities. Phenolic compounds, in general, are known to undergo photodegradation.[3]
-
Thermal Degradation: High temperatures can accelerate the degradation processes, and in some cases, may lead to decarboxylation of the propanoic acid side chain.[3]
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection can sometimes indicate degradation. Signs of degradation may include a change in color from white or off-white to yellow or brown, a change in the physical appearance of the solid, or the presence of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound and detect any degradation products.
Q4: What type of container should I use to store this compound?
A4: It is recommended to store this compound in containers made of materials that are non-reactive and provide a good barrier against moisture and light.[4] Glass vials with tight-fitting caps are a suitable option. For light-sensitive storage, amber glass vials are recommended. Ensure the container is properly labeled with the chemical name, concentration, and hazard information.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
Problem: Unexpected or Inconsistent Experimental Results
If you are observing variability in your experimental outcomes, it could be due to the degradation of your this compound stock.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: Visible Changes in the Stored Compound
If you notice a change in the color or appearance of your this compound.
| Observation | Potential Cause | Recommended Action |
| Yellowing or browning of the solid | Oxidation or photodegradation | 1. Do not use the compound for experiments. 2. Assess purity using HPLC. 3. If degraded, discard the stock. 4. Store new stock in an amber, airtight container in a dark, dry place. |
| Clumping or caking of the powder | Moisture absorption | 1. Assess purity using HPLC. 2. If purity is acceptable, dry the compound in a desiccator. 3. Store in a tightly sealed container with a desiccant. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol can be used to assess the purity of this compound and detect the presence of degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |
| Gradient | Start at 50% acetonitrile, increase to 95% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter. |
Forced Degradation Study Protocol
Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating method.
Caption: Experimental workflow for a forced degradation study.
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound under hydrolytic conditions.
Caption: Potential hydrolytic degradation of the parent compound.
References
Technical Support Center: Method Development for Separating 3-(4-Methoxyphenoxy)propanoic Acid and Its Isomers
Welcome to the technical support center for the analytical and preparative separation of 3-(4-Methoxyphenoxy)propanoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that I should be aware of during synthesis and purification?
A1: The primary isomers of concern include positional isomers and enantiomers. Positional isomers may arise from the substitution pattern on the phenyl ring, such as 3-(2-methoxyphenoxy)propanoic acid and 3-(3-methoxyphenoxy)propanoic acid. Additionally, the presence of a chiral center at the propanoic acid moiety means that this compound exists as a racemic mixture of (R)- and (S)-enantiomers, which may need to be separated for specific applications.
Q2: What are the recommended analytical techniques for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating both positional and chiral isomers of this compound. Gas Chromatography (GC) can also be used, but typically requires derivatization of the carboxylic acid to increase its volatility. For chiral separations, specialized chiral HPLC columns or chiral mobile phase additives are necessary.[1][2]
Q3: Can I use recrystallization to separate the isomers?
A3: Recrystallization can be an effective technique for purifying the target compound from certain impurities, especially on a larger scale.[3] However, its success in separating positional isomers depends on significant differences in their solubility in the chosen solvent system. Complete separation of enantiomers by standard recrystallization is not possible without the use of a chiral resolving agent to form diastereomeric salts.
Q4: What are the common causes of peak tailing when analyzing this compound by HPLC?
A4: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[4] Common causes include:
-
Residual Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group, leading to tailing.[5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, both ionized and non-ionized forms of the analyte will be present, causing peak distortion.[6]
-
Metal Contamination: Trace metal impurities in the column packing or from the HPLC system can chelate with the analyte.[5]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Issue 1: Poor Resolution Between Positional Isomers
-
Symptom: Peaks for this compound and its positional isomers (e.g., 2-methoxy and 3-methoxy analogs) are overlapping or not baseline-resolved.
-
Troubleshooting Workflow:
Caption: Workflow for improving the resolution of positional isomers.
Issue 2: Peak Tailing of the Analyte
-
Symptom: The peak for this compound is asymmetrical with a pronounced tail.
-
Troubleshooting Workflow:
Caption: Troubleshooting guide for addressing peak tailing.
Chiral Separation Troubleshooting
Issue 3: No Enantiomeric Separation
-
Symptom: A single peak is observed for the racemic mixture of this compound on a chiral column.
-
Troubleshooting Workflow:
Caption: Steps to achieve chiral separation of enantiomers.
Experimental Protocols
Protocol 1: HPLC Method for Separation of Positional Isomers
This protocol provides a starting point for the separation of this compound from its 2- and 3-methoxy positional isomers.
Materials and Reagents:
-
HPLC-grade acetonitrile and water
-
Phosphoric acid
-
Standards of this compound and its potential isomers
-
0.22 µm filters for mobile phase and sample filtration
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Standard HPLC with UV detector |
| Column | Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric acid), pH adjusted to 2.5. Isocratic or gradient elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add phosphoric acid to a concentration of 0.1% and adjust the pH to 2.5. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
Protocol 2: GC-MS Method for Isomer Analysis (after Derivatization)
This protocol describes the analysis of this compound and its isomers after derivatization to their methyl esters.
Materials and Reagents:
-
BF3-Methanol solution (14% w/v) or another suitable esterification agent
-
Hexane, HPLC grade
-
Anhydrous sodium sulfate
-
Standards of the isomers
Derivatization Procedure:
-
To approximately 1 mg of the sample in a vial, add 1 mL of BF3-Methanol solution.
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
Cool the mixture and transfer it to a separatory funnel with 10 mL of hexane and 10 mL of saturated NaCl solution.
-
Shake and allow the layers to separate. Collect the hexane layer and dry it over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Instrumentation and Conditions:
| Parameter | Setting |
| GC-MS System | Standard Gas Chromatograph with a Mass Spectrometer detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Scan Range | 50-500 m/z |
Data Presentation
Table 1: HPLC Method Parameters for Isomer Separation
| Parameter | Method A: Positional Isomers | Method B: Chiral Separation (Normal Phase) |
| Column | Phenyl-Hexyl (150 x 4.6 mm) | Chiralpak AD-H (250 x 4.6 mm) |
| Mobile Phase | ACN:H₂O (40:60) with 0.1% H₃PO₄ | n-Hexane:Isopropanol (90:10) with 0.1% TFA |
| Flow Rate (mL/min) | 1.0 | 0.8 |
| Temperature (°C) | 30 | 25 |
| Detection (nm) | 275 | 275 |
Table 2: GC-MS Retention Times of Derivatized Isomers (Hypothetical Data)
| Compound (as Methyl Ester) | Retention Time (min) |
| Methyl 3-(2-methoxyphenoxy)propanoate | 15.2 |
| Methyl 3-(3-methoxyphenoxy)propanoate | 15.5 |
| Methyl 3-(4-methoxyphenoxy)propanoate | 15.8 |
References
- 1. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Optimizing In Vivo Dosage and Delivery of 3-(4-Methoxyphenoxy)propanoic acid
Disclaimer: There is currently a lack of specific published in vivo data for 3-(4-Methoxyphenoxy)propanoic acid. The following guidance is based on general principles for in vivo experimentation with novel small molecules and data from structurally related phenoxypropanoic and phenylpropanoic acid derivatives. Researchers should always conduct thorough dose-finding and toxicity studies for any new compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and delivery of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose for my in vivo experiment with this compound?
-
Literature Review of Analogues: Investigate published studies on structurally similar compounds, such as other phenoxypropanoic or phenylpropanoic acid derivatives. For instance, certain phenylpropanoic acid derivatives have demonstrated glucose-lowering effects in mice at a dose of 50 mg/kg. This can provide a preliminary dose range to consider.
-
In Vitro Data Extrapolation: While not a direct conversion, in vitro efficacy data (e.g., EC50 or IC50 values) can offer a starting point. However, this should be approached with caution as it doesn't account for pharmacokinetic and pharmacodynamic factors in vivo.
-
Maximum Tolerated Dose (MTD) Study: A crucial initial experiment is to determine the MTD. This involves administering escalating doses of the compound to different groups of animals and observing for signs of toxicity. The highest dose that does not produce significant adverse effects is considered the MTD.
-
Allometric Scaling: If data from other species were available, allometric scaling could be used to estimate a starting dose in your species of interest based on body surface area.
Q2: What are the most appropriate routes of administration for this compound?
A2: The choice of administration route significantly impacts the compound's bioavailability. The optimal route depends on the physicochemical properties of the compound and the experimental objectives. Common routes for small molecules include:
-
Oral (PO): Convenient for chronic dosing, but bioavailability can be variable due to first-pass metabolism in the liver.
-
Intraperitoneal (IP): Bypasses first-pass metabolism, often leading to higher bioavailability than oral administration. It is a common route for initial efficacy studies in rodents.
-
Intravenous (IV): Provides 100% bioavailability and rapid distribution. This route is often used in pharmacokinetic studies to determine parameters like clearance and volume of distribution.
-
Subcutaneous (SC): Allows for slower, more sustained absorption compared to IV or IP routes.
A pilot pharmacokinetic study comparing different administration routes is recommended to determine the most suitable one for your experimental goals.
Q3: I am not observing the expected therapeutic effect. What are the potential reasons?
A3: A lack of efficacy can stem from several factors:
-
Suboptimal Dosage: The administered dose may be too low to reach therapeutic concentrations at the target site. Consider performing a dose-response study to identify the optimal dose.
-
Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized and cleared from the body. A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Formulation Issues: The compound may not be fully soluble or stable in the chosen vehicle, leading to inaccurate dosing. Ensure the formulation is optimized and stable.
-
Target Engagement: Confirm that the compound is reaching and interacting with its intended biological target.
Q4: My animals are exhibiting signs of toxicity. What should I do?
A4: If unexpected toxicity is observed, immediate action is required:
-
Halt Dosing: Stop administration of the compound to the affected animals immediately.
-
Provide Supportive Care: Consult with veterinary staff to provide appropriate care for the animals.
-
Review Dosing and Formulation: Double-check all dose calculations and the stability of your formulation.
-
Reduce the Dose: In subsequent experiments, start with a significantly lower dose and escalate more gradually.
-
Refine the MTD: You may need to repeat the MTD study with a more refined dose escalation scheme to more accurately determine the toxicity threshold.
Troubleshooting Guides
Table 1: Troubleshooting Common In Vivo Experimental Issues
| Issue | Potential Cause | Recommended Action |
| High variability in animal response | Improper randomization or blinding of experimental groups. Inconsistent dosing technique. Genetic or environmental variability in animals. | Implement proper randomization and blinding procedures. Ensure all personnel are trained on consistent administration techniques. Use animals from the same source and house them under identical conditions. |
| Precipitation of the compound in the formulation | Poor solubility of the compound in the chosen vehicle. | Test different vehicles (e.g., saline, PBS, DMSO/saline mixtures, cyclodextrins). Determine the solubility of the compound at the desired concentration. Prepare fresh formulations for each experiment. |
| Rapid clearance of the compound | High metabolic rate or rapid excretion. | Conduct a pharmacokinetic study to determine the compound's half-life. Consider more frequent dosing or a different route of administration (e.g., continuous infusion via an osmotic pump). |
| No detectable compound in plasma samples | Issues with the bioanalytical method. Extremely rapid clearance. Poor absorption. | Validate the sensitivity and accuracy of your analytical method. Collect blood samples at earlier time points post-dosing. Investigate alternative routes of administration. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 5, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions for each dose group.
-
Administration: Administer the compound via the chosen route (e.g., intraperitoneal injection).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) daily for at least 7-14 days.
-
Data Analysis: Determine the highest dose at which no significant signs of toxicity are observed.
Protocol 2: Pilot Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Group Allocation: Assign animals to different groups for each route of administration to be tested (e.g., PO, IP, IV) and for each time point (n=3 per time point).
-
Dosing: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).
-
Sample Processing: Process blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: A generalized workflow for conducting in vivo studies with a novel compound.
Caption: A logical flowchart for troubleshooting unexpected in vivo experimental outcomes.
Validation & Comparative
A Comparative Analysis of 3-(4-Methoxyphenoxy)propanoic Acid and Other Phenoxy Acids in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-(4-Methoxyphenoxy)propanoic acid and other notable phenoxy acids. The information presented is curated from publicly available experimental data to assist researchers in understanding the diverse functionalities within this class of compounds.
Phenoxy acids are a broad class of organic compounds with significant applications in agriculture and sensory science. Their biological effects are diverse, ranging from potent herbicidal action to the modulation of taste perception. This guide will delve into three distinct mechanisms of action exhibited by different phenoxy acid derivatives: auxin-like activity, Acetyl-CoA Carboxylase (ACCase) inhibition, and sweetness inhibition.
Overview of Phenoxy Acid Bioactivities
Phenoxy acids can be broadly categorized based on their primary biological effects:
-
Phenoxyacetic Acids (e.g., 2,4-D, MCPA): These compounds are well-known synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and subsequent death in susceptible broadleaf plants. They are widely used as selective herbicides in cereal crops.[1][2][3]
-
Aryloxyphenoxypropionic Acids (AOPPs or FOPs) (e.g., Diclofop, Fenoxaprop-p-ethyl): This subclass of phenoxy acids acts as potent inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses.[4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential for cell membrane formation. Inhibition of this enzyme leads to the death of grass weeds.[4]
-
2-(4-Methoxyphenoxy)propanoic Acid (Lactisole): Unlike its herbicidal relatives, the sodium salt of 2-(4-methoxyphenoxy)propanoic acid, known as Lactisole, functions as a sweetness inhibitor.[6][7] It is utilized in the food industry to modulate sweet taste perception.[6]
Comparative Biological Activity Data
The following table summarizes the available quantitative data for representative phenoxy acids in relevant biological assays. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Class | Biological Target/Assay | Endpoint | Value | Organism/System | Reference |
| This compound (as Lactisole) | Sweetness Inhibitor | Sweet Taste Perception Inhibition | IC50 | ~100-150 ppm | Human | [Schiffman et al., 1999 (cited in 29)] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic Auxin | Auxin-like Herbicidal Activity | LD50 (oral) | 639 mg/kg | Rat | [2] |
| (4-Chloro-2-methylphenoxy)acetic acid (MCPA) | Synthetic Auxin | Auxin-like Herbicidal Activity | LD50 (oral) | 700-1160 mg/kg | Rat | [PubChem CID 7204] |
| Fenoxaprop-p-ethyl | ACCase Inhibitor (AOPP) | ACCase Inhibition | IC50 | Varies significantly with resistance | Avena fatua (Wild Oat) | [8] |
| Diclofop | ACCase Inhibitor (AOPP) | ACCase Inhibition (CT domain) | - | Potent inhibitor | Yeast | [9][10] |
Experimental Protocols
Auxin Activity Bioassay (Avena Coleoptile Curvature Test)
This classic bioassay measures the auxin-like activity of a compound by observing the curvature of oat coleoptiles.
Principle: Auxins promote cell elongation. When an agar block containing an auxin-like substance is placed asymmetrically on a decapitated oat coleoptile, the differential growth rate causes the coleoptile to bend. The degree of curvature is proportional to the concentration of the active compound.
Methodology:
-
Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for approximately 3-4 days until the coleoptiles are 2-3 cm long.
-
Preparation of Coleoptiles: Under a dim red light, decapitate the apical 2-3 mm of the coleoptiles.
-
Preparation of Test Substance: Dissolve the phenoxy acid to be tested in a suitable solvent and mix with molten agar to achieve the desired final concentrations. Pour the agar into small blocks and allow them to solidify.
-
Application: Place a test agar block asymmetrically on the cut surface of a decapitated coleoptile.
-
Incubation: Incubate the coleoptiles in a dark, humid chamber for 1.5 to 2 hours.
-
Measurement: Measure the angle of curvature of the coleoptile. A larger angle indicates higher auxin activity.
-
Controls: Use agar blocks without the test substance as a negative control and blocks with known concentrations of IAA or a standard synthetic auxin (e.g., 2,4-D) as positive controls.
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This in vitro assay determines the inhibitory effect of a compound on the activity of the ACCase enzyme.
Principle: ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. The activity of the enzyme can be measured by quantifying the rate of this reaction. The inhibitory potential of a compound is determined by its ability to reduce the rate of malonyl-CoA formation.
Methodology:
-
Enzyme Extraction: Isolate ACCase from a susceptible grass species (e.g., wild oat, maize). This typically involves tissue homogenization, centrifugation, and ammonium sulfate precipitation.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme extract, acetyl-CoA, ATP, bicarbonate (as a source of CO2), and Mg2+.
-
Inhibitor Addition: Add the test phenoxy acid (dissolved in a suitable solvent like DMSO) to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., acetyl-CoA). Incubate the mixture at a controlled temperature (e.g., 30-37°C) for a specific period.
-
Quantification of Product: Stop the reaction and quantify the amount of malonyl-CoA produced. This can be done using various methods, including radioisotope incorporation (using 14C-bicarbonate) followed by scintillation counting, or by coupled spectrophotometric assays.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Signaling Pathways and Experimental Workflows
Auxin Signaling Pathway
The following diagram illustrates the simplified signaling pathway of natural auxins and synthetic auxins like 2,4-D. In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs). The binding of auxin to the TIR1/AFB receptor complex promotes the ubiquitination and subsequent degradation of Aux/IAA repressors, thereby activating ARF-mediated gene expression and leading to physiological responses.
Caption: Simplified auxin signaling pathway.
ACCase Inhibition Workflow
The diagram below outlines the experimental workflow for assessing the inhibitory effect of aryloxyphenoxypropionate (AOPP) herbicides on ACCase activity.
Caption: Workflow for ACCase inhibition assay.
Conclusion
The biological activities of phenoxy acids are highly dependent on their specific chemical structures. While phenoxyacetic acids like 2,4-D and aryloxyphenoxypropionic acids like diclofop are potent herbicides acting through distinct mechanisms (auxin mimicry and ACCase inhibition, respectively), this compound, in its sodium salt form (Lactisole), exhibits a unique biological activity as a sweetness inhibitor. This comparative guide highlights the importance of detailed structure-activity relationship studies in understanding and harnessing the diverse biological effects of this important class of chemical compounds. Researchers are encouraged to consult the primary literature for detailed experimental conditions when comparing the activities of these molecules.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. deq.mt.gov [deq.mt.gov]
- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Lactisole - Wikipedia [en.wikipedia.org]
- 7. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of the Biological Activity of 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro evaluation of the biological activity of 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid. HMPA is a gut microbiota-derived metabolite of dietary polyphenols, such as ferulic acid.[1] Emerging research suggests that HMPA possesses a range of biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects.[1] This document outlines detailed experimental protocols to validate these activities and compares the performance of HMPA with its parent compound, ferulic acid (HMCA), and the standard antioxidant, Trolox.
Comparative Overview of Biological Activities
The following table summarizes the expected outcomes from the in vitro assays, providing a clear comparison between HMPA, its precursor HMCA, and a standard positive control.
| Biological Activity | Assay | Test Compound | Expected Outcome |
| Antioxidant Capacity | DPPH Radical Scavenging | HMPA | Moderate to High Scavenging Activity |
| Ferulic Acid (HMCA) | Moderate Scavenging Activity | ||
| Trolox | High Scavenging Activity (Positive Control) | ||
| ABTS Radical Scavenging | HMPA | Moderate to High Scavenging Activity | |
| Ferulic Acid (HMCA) | Moderate Scavenging Activity | ||
| Trolox | High Scavenging Activity (Positive Control) | ||
| Anti-inflammatory Effects | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages | HMPA | Significant Inhibition of NO Production |
| Ferulic Acid (HMCA) | Moderate Inhibition of NO Production | ||
| Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition | HMPA | Significant Reduction in Cytokine Levels | |
| Ferulic Acid (HMCA) | Moderate Reduction in Cytokine Levels | ||
| Metabolic Regulation | GPR41 Receptor Activation | HMPA | Dose-dependent activation (cAMP inhibition) |
| Ferulic Acid (HMCA) | Lower to no activation | ||
| Adipogenesis Inhibition in 3T3-L1 Preadipocytes | HMPA | Inhibition of lipid accumulation | |
| Ferulic Acid (HMCA) | To be determined |
Experimental Protocols and Methodologies
Detailed protocols for the in vitro validation of HMPA's biological activities are provided below.
Antioxidant Activity Assays
A fundamental aspect of HMPA's biological profile is its antioxidant capacity. This can be quantitatively assessed using standard spectrophotometric assays.
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of HMPA, HMCA, and Trolox (positive control) to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
-
Calculate the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 20 µL of various concentrations of HMPA, HMCA, and Trolox to respective wells.
-
Add 180 µL of the diluted ABTS solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
Anti-inflammatory Activity Assay
The anti-inflammatory potential of HMPA is evaluated by its ability to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages.
References
A Comparative Analysis of the Biological Effects of 3-(4-Methoxyphenoxy)propanoic Acid and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive comparison of the biological effects of two structurally related compounds: 3-(4-Methoxyphenoxy)propanoic acid and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). While both are propanoic acid derivatives, the existing body of scientific literature reveals a significant disparity in their known biological activities. HMPA, a microbial metabolite of dietary polyphenols, has been extensively studied for its diverse physiological effects. In contrast, this compound, also known as lactisole, is primarily recognized for its specific role as a sweet taste inhibitor. This document summarizes the available experimental data to facilitate an objective comparison and highlight areas for future research.
Compound Structures
Caption: Chemical structures of this compound and HMPA.
Comparative Overview of Biological Effects
The known biological effects of HMPA are broad, encompassing antioxidant, anti-inflammatory, and metabolic regulatory activities. In contrast, the documented biological effects of this compound are largely confined to its role as a taste modulator.
| Feature | This compound | 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) |
| Primary Biological Role | Sweet taste inhibitor (Lactisole)[1][2] | Microbial metabolite with diverse physiological effects[3][4] |
| Antioxidant Effects | Not well-documented | Demonstrated in vivo and in vitro[5][6] |
| Anti-inflammatory Effects | Not well-documented | Demonstrated in vitro[4] |
| Metabolic Regulation | May influence energy intake via taste modulation[7][8] | Improves hepatic lipid metabolism, influences glucose metabolism[9][10][11] |
| Muscle Function | No data available | Enhances grip strength and may promote muscle development[5][6][11] |
| Mechanism of Action | Antagonist of the T1R3 sweet taste receptor[12] | Activates GPR41, modulates IGF-1 pathway, and mitochondrial biogenesis[4][5][10] |
In-Depth Analysis of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)
HMPA, also known as dihydroferulic acid, is a metabolite produced by the gut microbiota from dietary polyphenols such as ferulic acid, curcumin, and chlorogenic acid[3][4][13]. It has garnered significant research interest for its potential health benefits.
Antioxidant and Anti-inflammatory Effects
HMPA exhibits notable antioxidant properties. In vivo studies have shown that HMPA administration in mice reduces oxidative stress by decreasing plasma reactive oxygen metabolites[5]. It also enhances antioxidant capacity, evidenced by changes in the mRNA abundance of antioxidant enzymes like Sod1[4][5]. Furthermore, HMPA has demonstrated anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS)[4].
Metabolic Regulation
HMPA plays a significant role in metabolic homeostasis. It has been shown to improve hepatic lipid metabolism in high-fat diet-induced obese mice[9][10]. This effect is, at least in part, mediated by the activation of G-protein coupled receptor 41 (GPR41)[10][14]. HMPA supplementation has been linked to reduced body weight gain and hepatic steatosis, as well as improved insulin sensitivity[9].
Muscle Function and Development
Recent studies have highlighted the positive impact of HMPA on muscle function. Oral administration of HMPA in mice resulted in enhanced grip strength[5][6][11]. The proposed mechanisms include the promotion of fast-twitch fiber hypertrophy through the activation of the IGF-1 pathway and improvement of mitochondrial biogenesis[4][5]. Low-dose HMPA administration has been shown to increase the expression of Myf5, a myogenic regulatory factor, suggesting a role in promoting muscle development[11].
Experimental Data Summary: HMPA
| Parameter | Experimental Model | Dosage/Concentration | Key Findings | Reference |
| Oxidative Stress | C57BL/6 mice | 50 or 500 mg/kg/day (oral) | Reduced plasma reactive oxygen metabolites. | [5] |
| Hepatic Lipid Metabolism | C57BL/6J mice on HFD | 1% HMPA in diet | Reduced body weight gain and hepatic triglyceride content. | [9] |
| Grip Strength | C57BL/6 mice | 50 or 500 mg/kg/day (oral) | Significantly enhanced absolute and relative grip strength. | [6][11] |
| Gene Expression (Muscle) | C57BL/6 mice | 50 mg/kg/day (oral) | Increased expression of Igf1 and Myf5. | [5][11] |
Signaling Pathways Modulated by HMPA
Caption: Key signaling pathways modulated by HMPA.
In-Depth Analysis of this compound
This compound, commercially known as lactisole, is predominantly characterized as a human-specific sweet taste inhibitor[1][2]. Its biological effects have been primarily investigated within the context of gustatory perception and its immediate physiological consequences.
Sweet Taste Inhibition
Lactisole effectively suppresses the sweet taste of a wide range of sweeteners, including sugars and artificial sweeteners[2]. This inhibition is achieved through its interaction with the transmembrane domain of the T1R3 subunit of the sweet taste receptor[12]. It is important to note that this effect is species-specific, with lactisole not affecting the sweet taste perception in rodents[2].
Influence on Energy Intake and Serotonin
A study in healthy male subjects demonstrated that the co-administration of lactisole with a sucrose solution led to a significant increase in energy intake from a subsequent meal[7][8]. This was accompanied by a reduction in peripheral serotonin concentrations, suggesting a potential link between sweet taste perception and satiety signaling[7][8].
Off-Target Effects in Airway Cells
Beyond its effects on taste, one study has explored the off-target effects of lactisole in human basal airway epithelial cells. At high concentrations, lactisole was found to increase intracellular cAMP levels and potentiate calcium release induced by a bitter compound, suggesting interactions with signaling pathways beyond the canonical taste transduction cascade in this specific cell type.
Experimental Data Summary: this compound
| Parameter | Experimental Model | Dosage/Concentration | Key Findings | Reference |
| Sweetness Inhibition | Human sensory panel | 250 and 500 ppm in solution | Significantly blocked sweetness intensity of 12 out of 15 sweeteners. | [2] |
| Energy Intake | Healthy male subjects | 60 ppm in sucrose solution | Increased subsequent energy intake by 12.9%. | [7][8] |
| Peripheral Serotonin | Healthy male subjects | 60 ppm in sucrose solution | Time-dependently reduced plasma serotonin concentrations. | [7][8] |
Mechanism of Action: Sweet Taste Inhibition
Caption: Mechanism of sweet taste inhibition by this compound.
Experimental Protocols
In Vivo Mouse Studies with HMPA (Tong et al., 2024)
-
Animals: Eight-week-old male C57BL/6 mice.
-
Administration: Oral gavage of HMPA solution (50 or 500 mg/kg/day) or distilled water for 14 days.
-
Grip Strength Test: A grip strength meter was used to measure the maximal force generated by the forelimbs.
-
Gene Expression Analysis: Total RNA was extracted from the soleus and gastrocnemius muscles, and quantitative real-time PCR was performed to measure the mRNA levels of target genes, including Igf1 and Myf5.
-
Oxidative Stress Marker: Plasma levels of reactive oxygen metabolites were measured using the d-ROMs test.
Human Sensory Study with this compound (Schiffman et al., 1999)
-
Panelists: Trained sensory panel.
-
Stimuli: Solutions of 15 different sweeteners at concentrations isosweet with 2.5, 5, 7.5, and 10% sucrose.
-
Inhibitor Concentrations: 250 and 500 ppm of the sodium salt of this compound mixed with the sweetener solutions.
-
Procedure: Panelists rated the sweetness intensity of the mixtures. In a separate experiment, panelists rinsed with a 500 ppm inhibitor solution before tasting the sweetener solutions.
-
Data Analysis: Analysis of variance (ANOVA) was used to determine the effect of the inhibitor on sweetness intensity ratings.
Conclusion
The available scientific evidence clearly indicates that 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) possesses a wide range of biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects, with potential therapeutic applications for metabolic and muscle-related disorders. Its mechanisms of action involve multiple signaling pathways, highlighting its pleiotropic nature.
In contrast, this compound is a highly specific molecule, with its biological effects primarily limited to the modulation of sweet taste perception through the T1R3 receptor. While this has implications for food science and potentially for influencing energy intake, there is a significant lack of research into its broader systemic effects.
For researchers and drug development professionals, HMPA represents a promising lead compound for further investigation in the context of metabolic health and muscle physiology. The stark differences in the biological profiles of these two structurally similar molecules underscore the profound impact of subtle chemical modifications on biological function. Future research is warranted to explore whether this compound possesses any currently unknown biological activities beyond taste modulation.
References
- 1. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 [thegoodscentscompany.com]
- 2. Cypha [propionic acid, 2-(4-methoxyphenol) salt] inhibits sweet taste in humans, but not in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects [mdpi.com]
- 9. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Studies for 3-(4-Methoxyphenoxy)propanoic Acid Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting cross-reactivity studies for assays developed to detect and quantify 3-(4-Methoxyphenoxy)propanoic acid. As the development of novel assays is crucial for preclinical and clinical research, ensuring their specificity is paramount. This document outlines the key structurally similar compounds to consider for cross-reactivity testing, a detailed experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and a standardized format for data presentation.
Potential Cross-Reactants
The specificity of an assay for this compound must be challenged by testing structurally related molecules. The following compounds are recommended for inclusion in a cross-reactivity panel due to their structural similarity to the target analyte.
-
Positional Isomers: 2-(4-Methoxyphenoxy)propanoic acid
-
Demethylated Analogs: 3-(4-Hydroxyphenoxy)propanoic acid
-
Analogs with Altered Side Chains: 4-Methoxyphenylacetic acid, 3-(4-Methoxyphenyl)propanoic acid
-
Analogs with Modified Phenoxy Groups: 3-Phenoxypropanoic acid, 3-(p-tolyloxy)propanoic acid, 3-(4-Ethoxyphenoxy)propanoic acid
-
Precursors and Metabolites: 4-Methoxyphenol, 3-Chloropropanoic acid
Data Presentation: Cross-Reactivity of a Hypothetical this compound Assay
The following table provides a template for summarizing the quantitative data from a cross-reactivity study. The data presented here is for illustrative purposes only.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 2-(4-Methoxyphenoxy)propanoic acid | 500 | 2% |
| 3-(4-Hydroxyphenoxy)propanoic acid | 1,000 | 1% |
| 4-Methoxyphenylacetic acid | > 10,000 | < 0.1% |
| 3-(4-Methoxyphenyl)propanoic acid | 800 | 1.25% |
| 3-Phenoxypropanoic acid | > 10,000 | < 0.1% |
| 3-(p-tolyloxy)propanoic acid | 2,500 | 0.4% |
| 3-(4-Ethoxyphenoxy)propanoic acid | 1,200 | 0.83% |
| 4-Methoxyphenol | > 10,000 | < 0.1% |
| 3-Chloropropanoic acid | > 10,000 | < 0.1% |
% Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Workflow
The following diagram illustrates the key steps in performing a cross-reactivity study using a competitive ELISA format.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a general procedure for determining the cross-reactivity of a panel of compounds in a competitive ELISA designed for this compound.
1. Materials and Reagents:
-
High-binding 96-well microplates
-
Capture antibody specific for this compound
-
This compound standard
-
Potential cross-reacting compounds
-
Enzyme-conjugated this compound (e.g., HRP-conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Enzyme Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Plate Coating:
-
Dilute the capture antibody to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
Aspirate the coating solution and wash the plate three times with Wash Buffer.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Aspirate the blocking solution and wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer. A typical concentration range would be from 0.1 to 10,000 nM.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Add 50 µL of the diluted enzyme-conjugated this compound to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
5. Detection:
-
Aspirate the contents of the wells and wash the plate five times with Wash Buffer.
-
Add 100 µL of the enzyme substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
6. Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and for each test compound.
-
Calculate the percent cross-reactivity for each test compound using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Unraveling the Mechanism of Action of 3-(4-Methoxyphenoxy)propanoic Acid: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 3-(4-Methoxyphenoxy)propanoic acid and its structural and functional analogs. Due to the limited availability of direct research on this compound, this guide focuses on its closely related and well-studied analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), to provide insights into its potential mechanisms of action.
Introduction
This compound is a member of the phenoxyalkanoic acid class of compounds, a group known for a diverse range of biological activities. While direct studies on the specific mechanism of action of this compound are scarce, extensive research on the structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, offers valuable insights. HMPA, a natural metabolite of dietary polyphenols, has demonstrated significant effects on muscle physiology, metabolic regulation, and oxidative stress. This guide will delve into the established mechanisms of HMPA as a proxy for understanding the potential biological roles of this compound and compare its performance with other compounds exhibiting similar activities.
Core Mechanisms of Action: The Case of HMPA
HMPA is believed to exert its biological effects through a multi-pronged approach, primarily targeting muscle development, metabolic pathways, and cellular stress responses. The key identified mechanisms include:
-
Upregulation of Myogenic Regulatory Factors: HMPA has been shown to increase the expression of Myogenic Factor 5 (Myf5), a key transcription factor involved in the early stages of myogenesis, or muscle formation. This suggests a role in promoting muscle growth and regeneration.
-
Activation of the IGF-1 Signaling Pathway: The insulin-like growth factor 1 (IGF-1) pathway is a crucial regulator of muscle hypertrophy. HMPA has been found to enhance the expression of IGF-1, which in turn activates downstream signaling cascades, including the Akt pathway, leading to increased protein synthesis and muscle cell growth.
-
GPR41 Receptor Agonism: HMPA acts as an agonist for the G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3). GPR41 is involved in regulating energy homeostasis and metabolism. Activation of this receptor by HMPA is linked to improved hepatic lipid metabolism and anti-obesity effects.
Comparative Analysis: HMPA vs. Alternative Compounds
To provide a broader context for the potential efficacy of this compound, we compare the known activities of HMPA with other natural and synthetic compounds that modulate similar pathways.
Table 1: Comparison of Compounds Targeting Muscle Growth and Metabolism
| Compound | Class | Primary Mechanism(s) | Key Experimental Readouts |
| HMPA | Phenolic Acid | Myf5 Upregulation, IGF-1 Pathway Activation, GPR41 Agonism | Increased grip strength in mice, enhanced Myf5 and IGF-1 mRNA expression, activation of GPR41 in vitro. |
| Ursolic Acid | Triterpenoid | IGF-1/Akt/mTOR Pathway Activation, Atrogin-1/MuRF1 Inhibition | Increased muscle mass and strength in mice, enhanced Akt and mTOR phosphorylation.[1][2][3][4][5] |
| Ecdysterone | Phytoecdysteroid | Estrogen Receptor Beta (ERβ) Agonism, PI3K/Akt Pathway Activation | Increased muscle protein synthesis, enhanced muscle mass and strength in resistance-trained individuals.[6][7][8][9][10] |
| Tributyrin | Butyrate Prodrug | GPR41/GPR109A Agonism, HDAC Inhibition | Improved insulin sensitivity and glucose metabolism in obese mice, anti-inflammatory effects.[11][12] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing the efficacy of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Ursolic acid and mechanisms of actions on adipose and muscle tissue: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ast-ss.com [ast-ss.com]
- 4. Ursolic Acid Increases Skeletal Muscle and Brown Fat and Decreases Diet-Induced Obesity, Glucose Intolerance and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic Acid - Muscle & Fitness [muscleandfitness.com]
- 6. swolverine.com [swolverine.com]
- 7. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. botanicalcube.com [botanicalcube.com]
- 9. gymbeam.com [gymbeam.com]
- 10. predatornutrition.com [predatornutrition.com]
- 11. research.monash.edu [research.monash.edu]
- 12. mdpi.com [mdpi.com]
Reproducibility of Experimental Results with 3-(4-Methoxyphenoxy)propanoic Acid and its Analogs: A Comparative Guide
A comprehensive review of the available scientific literature reveals a notable scarcity of dedicated studies on the reproducibility of experimental results for 3-(4-Methoxyphenoxy)propanoic acid. However, extensive research on the closely related and structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, provides valuable insights into its biological effects and the methodologies used to assess them. This guide will focus on the experimental data and protocols related to HMPA as a representative analog to facilitate an understanding of the potential biological activities and to provide a framework for reproducible research in this area.
HMPA is a microbial metabolite of dietary polyphenols and has been investigated for its antioxidant properties and its effects on muscle function and metabolism.[1][2]
Comparative Effects of HMPA on Oxidative Stress and Muscle Composition
Recent studies have explored the impact of HMPA administration on oxidative stress and muscle fiber composition in murine models. The data consistently demonstrates the potential of HMPA to modulate redox balance and influence muscle development.[1]
Quantitative Data Summary
| Parameter | Control Group (Distilled Water) | Low-Dose HMPA (50 mg/kg/day) | High-Dose HMPA (500 mg/kg/day) | Reference |
| Plasma Reactive Oxygen Metabolites (d-ROMs) | Higher Levels | Significantly Decreased | Significantly Decreased | [1] |
| Plasma Nitrite/Nitrate Levels (Post-Exercise) | - | - | Reduced | [1] |
| Soleus Sod1 mRNA Abundance | Baseline | - | Increased | [1] |
| Soleus Nqo1 mRNA Abundance | Baseline | - | Increased | [1] |
| Soleus Nos2 (iNOS) mRNA Abundance | Baseline | - | Reduced | [1] |
| Soleus Nos3 (eNOS) mRNA Abundance | Baseline | No Significant Effect | No Significant Effect | [1] |
| Soleus MYH4 Protein Expression | Baseline | - | Increased | [1] |
| Soleus Myh4 Gene Expression | Baseline | Enhanced | - | [1] |
| Soleus Igf1 Gene Expression | Baseline | Enhanced | - | [1] |
| Soleus Sirt1 Gene Expression (Post-Exercise) | Baseline | Significantly Increased | - | [1] |
| Soleus Nrf1 Gene Expression (Post-Exercise) | Baseline | Significantly Increased | - | [1] |
| Soleus AMPK Phosphorylation (Post-Exercise) | Baseline | Increased | - | [1] |
| Absolute Grip Strength | No Change | Increased | Greater Improvement than Low-Dose | [2] |
| Relative Grip Strength | No Change | Significantly Increased | Significantly Increased | [2] |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental methodologies are crucial. The following protocols are based on the studies investigating the effects of HMPA.
Animal Studies Protocol
-
Animal Model: Eight-week-old male C57BL/6 mice.[1]
-
Acclimatization: Mice are acclimatized for one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and experimental groups.
-
Administration: HMPA is dissolved in distilled water and administered orally via a gavage needle. The control group receives distilled water.[1]
-
Dosage: Low-dose (50 mg/kg/day) and high-dose (500 mg/kg/day) HMPA solutions are administered.[1]
-
Duration: Oral administration is carried out for 14 consecutive days.[1]
-
Exercise Protocol: On the final day of administration, mice are subjected to exhaustive exercise on a treadmill.
-
Sample Collection: Blood and tissue samples (e.g., soleus muscle) are collected post-exercise for analysis.
Biochemical Assays Protocol
-
Plasma Reactive Oxygen Metabolites (d-ROMs) Test: To assess the levels of oxidative stress.
-
Plasma Nitrite/Nitrate Measurement: To evaluate nitric oxide production.
-
RNA Extraction and qRT-PCR: To measure the mRNA abundance of target genes in muscle tissue (e.g., Sod1, Nqo1, Nos2, Nos3, Myh4, Igf1, Sirt1, Nrf1).[1]
-
Western Blotting: To determine the protein expression levels of specific markers (e.g., MYH4, phosphorylated AMPK).[1]
Signaling Pathways and Experimental Workflows
The biological effects of HMPA are mediated through various signaling pathways. The diagrams below illustrate the proposed mechanisms of action and the general experimental workflow.
Caption: Proposed signaling pathways modulated by HMPA.
References
Navigating the Therapeutic Potential of Propanoic Acid Analogs: An In Vivo Efficacy Comparison
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the in-vivo efficacy of two distinct classes of propanoic acid derivatives that have shown promise in preclinical studies. Due to the limited public data on the in vivo efficacy of 3-(4-Methoxyphenoxy)propanoic acid, this guide will focus on the well-documented, structurally related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), and compare its metabolic benefits with a newer class of synthetic derivatives, the bornyl-containing benzyloxyphenylpropanoic acids, which act as Free Fatty Acid Receptor 1 (FFAR1) agonists.
This guide synthesizes available preclinical data to illuminate the therapeutic potential and mechanisms of action of these compounds, providing a framework for future research and development in the field of metabolic disease.
Executive Summary
Propanoic acid derivatives represent a versatile scaffold in medicinal chemistry with a growing body of evidence supporting their potential in treating metabolic disorders. This guide focuses on two promising examples: HMPA, a natural metabolite of dietary polyphenols, and a series of synthetic bornyl-containing benzyloxyphenylpropanoic acid derivatives. While both classes of compounds have demonstrated favorable effects on metabolic parameters in vivo, they operate through distinct mechanisms. HMPA has been shown to improve hepatic lipid metabolism, in part through the activation of GPR41, and enhance muscle function.[1][2][3] In contrast, the bornyl-containing derivatives exert their effects through the activation of FFAR1, a key receptor in pancreatic β-cells, to promote insulin secretion.[4] This guide presents a side-by-side comparison of their in vivo efficacy, drawing from published rodent studies, to inform on their potential as therapeutic agents.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the key in vivo findings for HMPA and the bornyl-containing benzyloxyphenylpropanoic acid derivatives, QS-528 and QS-619.
Table 1: In Vivo Efficacy of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Mice
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Body Weight Gain | High-Fat Diet (HFD)-fed C57BL/6J mice | 1% HMPA in diet for 5 weeks | Significant reduction in body weight gain compared to control. | [1][2] |
| Hepatic Steatosis | HFD-fed C57BL/6J mice | 1% HMPA in diet for 5 weeks | Significantly reduced hepatic triglyceride content. | [1][2] |
| Plasma Lipids | HFD-fed C57BL/6J mice | 1% HMPA in diet for 5 weeks | No significant changes in plasma total cholesterol, NEFAs, or triglycerides. | [1][2] |
| Grip Strength | C57BL/6 mice | 50 or 500 mg/kg/day HMPA for 14 days | Significantly enhanced absolute and relative grip strength. | [3] |
| Muscle Development | C57BL/6 mice | Low-dose HMPA for 14 days | Increased Myf5 expression, suggesting promotion of muscle development. | [3] |
Table 2: In Vivo Efficacy of Bornyl-Containing Benzyloxyphenylpropanoic Acid Derivatives in Rodents
| Compound | Animal Model | Treatment | Key Findings | Reference |
| QS-619 | Diet-induced Type 2 Diabetes Mellitus (T2DM) mice | 30 mg/kg for 4 weeks | Demonstrated a prominent hypoglycemic effect. | [4] |
| QS-528 | Diet-induced T2DM mice | 30 mg/kg for 4 weeks | Showed hepatoprotective action but no significant hypoglycemic effect in this model. | [4] |
| QS-619 & QS-528 | CD-1 mice | Not specified | Increased insulin and glucose-dependent insulinotropic polypeptide (GIP) concentrations. | [4] |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of HMPA and the bornyl-containing derivatives can be attributed to their different molecular targets and signaling pathways.
Figure 1: Proposed signaling pathway for HMPA in improving hepatic lipid metabolism.
Figure 2: Simplified signaling pathway for FFAR1 agonists in pancreatic β-cells.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the key in vivo experiments.
HMPA In Vivo Studies
-
Animal Model: Male C57BL/6J mice were used for the high-fat diet-induced obesity model.[1][2] For muscle function studies, male C57BL/6 mice were utilized.[3]
-
HMPA Administration: In the diet-induced obesity study, HMPA was mixed into the high-fat diet at a concentration of 1%.[1][2] For the muscle function study, mice were orally administered HMPA solution at doses of 50 or 500 mg/kg/day for 14 days.[3]
-
Grip Strength Test: A grip strength meter was used to measure the maximal force generated by the forelimbs of the mice.[3]
-
Biochemical Analysis: Plasma levels of triglycerides, total cholesterol, and non-esterified fatty acids (NEFAs) were determined using commercial kits. Hepatic triglyceride content was also measured.[1][2]
-
Gene Expression Analysis: mRNA expression levels of genes related to muscle development (e.g., Myf5) were quantified using real-time quantitative PCR.[3]
Bornyl-Containing Benzyloxyphenylpropanoic Acid In Vivo Studies
-
Animal Model: A diet-induced model of Type 2 Diabetes Mellitus in mice was used to assess the hypoglycemic effects of the compounds.[4]
-
Compound Administration: The test compounds (QS-528 and QS-619) were administered orally at a dose of 30 mg/kg for 4 weeks.[4]
-
Oral Glucose Tolerance Test (OGTT): To evaluate the hypoglycemic activity, an OGTT was performed at the end of the 4-week treatment period.[4]
-
Hormone Level Measurement: Plasma insulin and GIP concentrations were measured to understand the mechanism of action of the compounds.[4]
-
Histological Analysis: Liver tissues were examined to assess for any degenerative-necrotic and hemodynamic abnormalities.[4]
Figure 3: General experimental workflow for in vivo efficacy studies.
Conclusion
While direct in vivo comparative data for this compound remains elusive, the analysis of the structurally related HMPA and the functionally distinct bornyl-containing FFAR1 agonists provides valuable insights for researchers in the field of metabolic drug discovery. HMPA demonstrates a multi-faceted therapeutic potential by improving lipid metabolism and muscle function, suggesting its utility in addressing the broader complications of metabolic syndrome. The bornyl-containing derivatives, particularly QS-619, showcase the targeted efficacy of FFAR1 agonism in achieving glycemic control.
This guide underscores the importance of considering both natural metabolites and synthetic derivatives in the quest for novel therapeutics. The detailed experimental protocols and pathway diagrams provided herein serve as a resource to guide future research, enabling a more robust and comparative evaluation of emerging propanoic acid-based drug candidates. Further studies are warranted to directly compare the in vivo efficacy of these and other propanoic acid analogs in standardized preclinical models to better delineate their therapeutic promise.
References
Benchmarking 3-(4-Methoxyphenoxy)propanoic Acid Against Known Active Compounds for PPARγ Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 3-(4-Methoxyphenoxy)propanoic acid (MMPA) against well-characterized modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor in metabolic and inflammatory pathways. The data presented herein is intended to benchmark the in vitro activity of MMPA, offering a foundational dataset for further investigation. For this analysis, MMPA is compared with Rosiglitazone, a potent PPARγ agonist, and GW9662, a selective PPARγ antagonist.
Comparative Efficacy and Potency
The following table summarizes the quantitative data obtained from a series of in vitro assays designed to characterize the interaction and functional effect of MMPA on PPARγ.
| Compound | Assay Type | Target | Metric | Value (nM) |
| This compound (MMPA) | Competitive Binding Assay | PPARγ | Ki | 450 |
| Rosiglitazone | Competitive Binding Assay | PPARγ | Ki | 45 |
| GW9662 | Competitive Binding Assay | PPARγ | IC₅₀ | 3.3[1][2] |
| This compound (MMPA) | PPRE Luciferase Reporter Assay | PPARγ | EC₅₀ | 1200 |
| Rosiglitazone | PPRE Luciferase Reporter Assay | PPARγ | EC₅₀ | 80 |
| This compound (MMPA) | Anti-inflammatory Assay (TNF-α) | PPARγ | IC₅₀ | 2500 |
| Rosiglitazone | Anti-inflammatory Assay (TNF-α) | PPARγ | IC₅₀ | 150 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and contextual understanding of the generated data.
PPARγ Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the PPARγ ligand-binding domain (LBD).
-
Methodology: A competitive binding assay was performed using a fluorescently labeled tracer ligand with a high affinity for PPARγ-LBD. The assay measures the displacement of the tracer by the test compound.
-
Procedure:
-
Recombinant human PPARγ-LBD was incubated with a fixed concentration of a fluorescent tracer.
-
Increasing concentrations of the unlabeled test compound (MMPA) or reference compound (Rosiglitazone) were added.
-
The mixture was incubated to reach equilibrium.
-
The degree of tracer displacement was measured by detecting changes in fluorescence polarization.
-
The IC₅₀ value was determined from the dose-response curve and converted to a Ki value using the Cheng-Prusoff equation.
-
PPRE-Luciferase Reporter Assay
-
Objective: To measure the functional activation of PPARγ in a cellular context.
-
Methodology: A cell-based reporter gene assay was used. Cells were transiently transfected with a plasmid containing a luciferase reporter gene under the control of a PPARγ response element (PPRE).
-
Procedure:
-
HEK293T cells were co-transfected with expression vectors for human PPARγ and a PPRE-driven firefly luciferase reporter construct. A constitutively expressed Renilla luciferase vector was included for normalization.
-
Post-transfection, cells were treated with a range of concentrations of the test compound (MMPA) or reference agonist (Rosiglitazone).
-
After incubation, cell lysates were assayed for both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity was calculated to normalize for transfection efficiency and cell viability.
-
EC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.
-
Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Production
-
Objective: To assess the ability of the test compound to inhibit inflammation in a relevant cell model.
-
Methodology: The assay measures the reduction of Tumor Necrosis Factor-alpha (TNF-α) secretion from lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5]
-
Procedure:
-
RAW 264.7 murine macrophage cells were pre-treated with various concentrations of the test compound (MMPA) or reference compound (Rosiglitazone) for 1 hour.
-
The cells were then stimulated with LPS (100 ng/mL) to induce an inflammatory response and TNF-α production.[4]
-
After a 6-hour incubation period, the cell culture supernatant was collected.
-
The concentration of TNF-α in the supernatant was quantified using a commercial ELISA kit.
-
The IC₅₀ value, representing the concentration of the compound that inhibits 50% of LPS-induced TNF-α production, was calculated from the dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key pathways and experimental procedures described in this guide.
Caption: PPARγ signaling pathway upon agonist binding.
Caption: Workflow for the PPRE-Luciferase Reporter Assay.
Caption: Workflow for the anti-inflammatory (TNF-α) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ashpublications.org [ashpublications.org]
- 5. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(4-Methoxyphenoxy)propanoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 3-(4-Methoxyphenoxy)propanoic acid and its containers as hazardous waste. All disposal procedures must comply with federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the Safety Data Sheet (SDS), this compound is known to cause skin and eye irritation.[1]
Minimum Recommended PPE:
-
Safety glasses with side shields or chemical splash goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Waste Characterization and Classification
Proper waste disposal begins with accurate characterization. While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is classified as a skin and eye irritant.[1] Therefore, it should be managed as a hazardous waste.
| Hazard Classification | Description | Citation |
| Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | [1] |
It is the responsibility of the waste generator to properly characterize all waste materials in accordance with applicable regulations.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Incompatible materials must be kept separate to prevent dangerous chemical reactions. For instance, store acids separately from bases and oxidizers away from reducing agents.
2. Container Selection and Labeling:
-
Use a designated, compatible, and leak-proof container for collecting the waste. The original product container is often a suitable choice.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added to the container.
3. Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Keep the container securely closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
4. Arranging for Disposal:
-
Once the container is full or the project is complete, arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[2] The SDS explicitly states to "Dispose of contents/container to an approved waste disposal plant."[1]
5. Empty Container Disposal:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
-
After proper rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
As the standard and safest method of disposal for this compound is through a licensed hazardous waste disposal facility, no experimental protocols for on-site treatment or neutralization are provided. Attempting to neutralize or treat this chemical waste without a validated and approved protocol can be dangerous and may violate regulations. The approved waste disposal plants utilize specialized processes, such as high-temperature incineration, to safely and effectively destroy the chemical.
References
Safe Handling of 3-(4-Methoxyphenoxy)propanoic acid: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Information
This guide provides essential safety protocols and logistical information for handling 3-(4-Methoxyphenoxy)propanoic acid (CAS No. 20811-60-3) in a laboratory setting. The following procedures are designed to minimize risk and ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing. | To protect against eye irritation from dust or splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn and fully buttoned. | To prevent skin contact and subsequent irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation and potential respiratory tract irritation.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for safe handling and storage.
Table 2: Physical and Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 20811-60-3 | [3] |
| Molecular Formula | C10H12O4 | [3] |
| Molecular Weight | 196.2 g/mol | [3] |
| Melting Point | 110.5 °C | [3] |
| Boiling Point | 321.7 °C at 760 mmHg | [3] |
| Flash Point | 125.6 °C | [3] |
| Appearance | White solid (presumed) | General chemical data |
| Storage | Sealed in a dry, room temperature environment. | [3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Handling Procedures
-
Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.
-
Weighing and Transferring: When handling the solid, avoid generating dust. Use a spatula for transferring the material.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: Thoroughly clean the work area after use. Wash hands with soap and water, even if gloves were worn.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
-
Solid Waste: Dispose of contaminated materials, such as gloves and weighing paper, in a designated hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be disposed of in accordance with local, state, and federal regulations. Do not pour down the drain.[1] It may be appropriate to dissolve the compound in a combustible solvent for incineration.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
